molecular formula C11H10N2 B021446 2-Pyridin-4-yl-phenylamine CAS No. 106047-18-1

2-Pyridin-4-yl-phenylamine

Numéro de catalogue: B021446
Numéro CAS: 106047-18-1
Poids moléculaire: 170.21 g/mol
Clé InChI: ODRIUFNOBKDEJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Pyridin-4-yl-phenylamine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Pyridin-4-yl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRIUFNOBKDEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543422
Record name 2-(Pyridin-4-yl)aniline
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106047-18-1
Record name 2-(4-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106047-18-1
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Record name 2-(Pyridin-4-yl)aniline
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Record name 2-(pyridin-4-yl)aniline
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Foundational & Exploratory

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine (CAS: 106047-18-1)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the chemical compound 2-Pyridin-4-yl-phenylamine (CAS Number: 106047-18-1), also known as 2-(4-Pyridinyl)aniline. It is intended for researchers, scientists, and professionals in drug development and material science. This document collates available data on the compound's physicochemical properties, summarizes its known applications, and proposes a representative synthetic methodology. While the compound is cited as a valuable intermediate in medicinal chemistry and catalysis, specific public data regarding its biological mechanism of action, detailed experimental protocols, and complete spectroscopic characterization are limited.

Introduction

This compound is a biaryl amine featuring a phenylamine moiety linked to a pyridine ring at the 4-position. This structural arrangement makes it a versatile building block in organic synthesis. The presence of both a nucleophilic aniline group and a pyridine ring, which can act as a ligand, allows for a wide range of chemical transformations.[1] It serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.[1] Its applications are noted in the creation of biologically active molecules for drug discovery, ligands for coordination chemistry, and components for organic electronics and agrochemicals.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. The data is compiled from chemical suppliers and public chemical databases.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2][3]
Appearance Beige crystalline to cream powder[1]
Purity ≥ 95%[1]
Storage Conditions Store at 0-8 °C in a dry, dark, and sealed place[1]
Computed XLogP3 1.8[3]
Polar Surface Area 38.9 Ų[3]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Chemical Identifiers

For unambiguous identification, the following identifiers are associated with this compound.

Identifier TypeValueSource(s)
CAS Number 106047-18-1[1][2]
PubChem CID 13546446[1][3]
MDL Number MFCD06738704[1][2]
Synonyms 2-(4-Pyridinyl)-benzenamine, 2-(Pyridin-4-YL)aniline, 4-(2-aminophenyl)pyridine[1][2]
InChIKey ODRIUFNOBKDEJX-UHFFFAOYSA-N

Synthesis and Reactivity

A plausible synthetic route involves the coupling of a 4-pyridylboronic acid derivative with a protected 2-haloaniline or, conversely, a 2-aminophenylboronic acid derivative with a 4-halopyridine. The Suzuki-Miyaura reaction is known for its high functional group tolerance, making it suitable for substrates containing amine groups, although protection may sometimes be required.[6]

The following is a generalized, representative protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been experimentally validated for this specific compound. Optimization would be required.

  • Reactant Preparation: To an oven-dried reaction vessel, add 2-aminophenylboronic acid (1.0 eq), 4-chloropyridine hydrochloride (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Purge the vessel with an inert gas (e.g., Argon or Nitrogen). Heat the mixture with stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Synthesis_Workflow Proposed Suzuki-Miyaura Synthesis Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction Conditions cluster_purification Work-up & Purification r1 2-Aminophenylboronic Acid conditions Inert Atmosphere (N2/Ar) Heat (80-100 °C) r1->conditions r2 4-Halopyridine r2->conditions cat Palladium Catalyst (e.g., Pd(PPh3)4) cat->conditions base Base (e.g., K2CO3) base->conditions solvent Degassed Solvent (e.g., Dioxane/Water) solvent->conditions workup Aqueous Work-up & Extraction conditions->workup Reaction Completion purify Column Chromatography workup->purify product This compound purify->product Isolation

Proposed Suzuki-Miyaura Synthesis Workflow

Biological Activity and Applications

This compound is primarily utilized as a chemical intermediate.[1] While literature suggests its derivatives are explored for various therapeutic areas, specific biological data on the parent compound is not publicly available.

  • Pharmaceutical Development: It is cited as an intermediate for pharmaceuticals, with a general mention of drugs targeting neurological disorders.[1] The pyridine and aniline motifs are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets.[7][8]

  • Material Science: The compound is used in creating advanced materials like polymers and coatings that require high thermal stability and chemical resistance.[1]

  • Catalysis and Coordination Chemistry: The pyridine nitrogen can act as a ligand to coordinate with metal ions, making it a precursor for developing metal complexes with tailored catalytic or sensory properties.[1]

There is no specific information available in the public domain that directly links this compound to a particular biological signaling pathway. Research on structurally related quinoline derivatives has shown activity as inhibitors of receptor tyrosine kinases such as MET, VGFR, and EGFR, but this cannot be directly extrapolated to the title compound without experimental evidence.[8]

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data (e.g., NMR, IR, Mass Spectra) for this compound are not widely published in peer-reviewed literature. However, chemical suppliers indicate that analytical data such as NMR, HPLC, and LC-MS are available, confirming the compound has been characterized.[2] A summary of expected analytical characterization is provided below.

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons on both the pyridine and phenyl rings. A broad singlet for the -NH₂ protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
¹³C NMR Signals for all 11 unique carbon atoms. The chemical shifts would differentiate between the carbons of the two aromatic rings and confirm the C-C linkage.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ consistent with the molecular weight of 170.21 g/mol . Fragmentation patterns could further confirm the structure.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic rings, C=C and C=N stretching within the rings, and N-H bending vibrations.

Conclusion

This compound (CAS: 106047-18-1) is a commercially available compound with established physicochemical properties. Its primary value lies in its role as a versatile intermediate for the synthesis of complex molecules in the pharmaceutical and material science sectors. While a definitive, published protocol for its synthesis is not available, established methodologies like the Suzuki-Miyaura cross-coupling present a logical and efficient synthetic route. A significant data gap exists in the public domain concerning its specific biological activities, mechanism of action, and detailed, publicly accessible spectroscopic data. Further research and publication are needed to fully elucidate its therapeutic potential and characterize its interaction with biological systems.

References

2-Pyridin-4-yl-phenylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Pyridin-4-yl-phenylamine, a versatile building block in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and visual representations of its synthetic pathway and potential role in drug discovery.

Core Molecular Data

This compound, also known as 2-(4-Pyridinyl)benzenamine or 4-(2-aminophenyl)pyridine, is a biaryl amine with significant potential in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a pyridine ring linked to an aniline moiety, makes it a valuable scaffold for developing compounds targeting various biological pathways.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
IUPAC Name 2-(pyridin-4-yl)aniline[2]
CAS Number 106047-18-1[1][2]
Appearance Beige crystalline to cream powder[1]
Purity ≥ 95%[1]
Storage Conditions 0-8 °C[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between an organohalide and an organoboron compound. The following protocol is a representative example that can be adapted and optimized for specific laboratory conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 2-bromoaniline and pyridine-4-boronic acid.

Materials and Reagents:

  • 2-Bromoaniline

  • Pyridine-4-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))

  • Solvent system (e.g., 1,4-dioxane/water, DMF, or Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask or a Schlenk tube, combine 2-bromoaniline (1.0 equivalent), pyridine-4-boronic acid (1.1-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial as the active Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 ratio of 1,4-dioxane to water) to the reaction flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-bromoaniline) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of hexane/ethyl acetate or dichloromethane/methanol, can be used to isolate the pure this compound.

Visualizing Key Processes

To further aid researchers, the following diagrams illustrate the synthetic workflow and a potential application of the core molecular scaffold.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product & Purification 2-Bromoaniline 2-Bromoaniline Coupling Suzuki-Miyaura Coupling 2-Bromoaniline->Coupling Pyridine-4-boronic_acid Pyridine-4-boronic acid Pyridine-4-boronic_acid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (Dioxane/Water) Solvent->Coupling Heat Heat (80-100 °C) Heat->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Kinase_Inhibition_Pathway cluster_scaffold Core Scaffold cluster_development Drug Development cluster_pathway Biological Pathway Scaffold 4-Arylpyridine Scaffold (from this compound) Derivative Synthesized Derivative Scaffold->Derivative Functionalization Kinase_Inhibitor Potential Kinase Inhibitor Derivative->Kinase_Inhibitor Kinase Protein Kinase Kinase_Inhibitor->Kinase Binds to ATP binding site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Kinase Binds Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (e.g., Cell Proliferation) Phosphorylated_Substrate->Downstream_Signaling Activates

Caption: Role of the 4-arylpyridine scaffold in kinase inhibition.

References

Spectroscopic Profile of 2-Pyridin-4-yl-phenylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile organic compound 2-Pyridin-4-yl-phenylamine, also known as 4-(Pyridin-4-yl)aniline. This compound is of significant interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₀N₂ with a molecular weight of 170.21 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, d6-DMSO): The proton NMR spectrum of this compound in deuterated dimethyl sulfoxide reveals the following characteristic signals[1]:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.81s2HProtons on the pyridine ring
8.25s2HProtons on the pyridine ring
7.76d, J = 8.7 Hz2HProtons on the phenyl ring
6.87m2HProtons on the phenyl ring
2.09s2HAmine (-NH₂) protons
Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. While a detailed experimental spectrum with peak assignments was not found in the search results, typical vibrational frequencies for the key functional groups are listed below.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200N-HStretching (amine)
3100-3000C-HStretching (aromatic)
1650-1580C=C, C=NRing stretching (aromatic)
1620-1550N-HBending (amine)
1350-1250C-NStretching (aromatic amine)
900-675C-HOut-of-plane bending (aromatic)
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode confirms the molecular weight of this compound.

  • Calculated m/z: 171.0917 [M+H]⁺[1]

  • Measured m/z: 171.0938 [M+H]⁺[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The sample should be fully dissolved to ensure a homogeneous solution.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A range appropriate for aromatic and amine protons (e.g., 0-10 ppm).

  • Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak of DMSO-d6 (δ 2.50 ppm). For ¹³C NMR, a proton-decoupled pulse sequence would be used with a larger number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as dichloromethane or acetone.

  • Film Deposition: Place a drop of the resulting solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

  • Instrumentation: Place the salt plate in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plate should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption peaks in the resulting spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile. A small amount of formic acid (e.g., 0.1%) can be added to the solvent to facilitate protonation.

  • Instrumentation: Analyze the sample using a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: Typically 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.

    • Mass Range: Scanned over a range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and determine its accurate mass.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 2-Pyridin-4-yl-phenylamine (CAS No: 106047-18-1). Due to the limited availability of in-depth public data for this specific chemical intermediate, this document synthesizes information from chemical supplier databases and outlines generalized, best-practice experimental protocols for its characterization. Methodologies for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to assess stability under various stress conditions (hydrolytic, oxidative, photolytic, and thermal), are detailed. This guide is intended to serve as a foundational resource for researchers utilizing this compound in pharmaceutical synthesis and materials science, enabling robust experimental design and ensuring the quality and integrity of their work.

Introduction

This compound, also known by its synonyms 2-(4-pyridinyl)aniline and 2-(pyridin-4-yl)aniline, is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₀N₂.[1] Its structure, featuring a phenyl group attached to a pyridine ring at the 2-position and an amine substituent, makes it a valuable building block in medicinal chemistry and organic synthesis. It serves as a key intermediate in the development of novel drug candidates, particularly those targeting neurological disorders, and in the creation of advanced materials requiring enhanced thermal stability.

The pyridine ring enhances the molecule's reactivity and solubility, while the aniline moiety provides a site for further functionalization. Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides the available data and outlines the necessary experimental frameworks to fully characterize these properties.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are primarily derived from computational models and supplier technical data sheets.

PropertyValueReference(s)
CAS Number 106047-18-1[1][2]
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][2]
Appearance Beige crystalline to cream powder or crystals
IUPAC Name 2-pyridin-4-ylaniline[1]
Synonyms 2-(4-pyridinyl)aniline, 2-(4-Pyridinyl)benzenamine[1][2]
XLogP3 (Computed) 1.8[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 38.9 Ų[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in public literature. Chemical suppliers note its compatibility with various solvents, a characteristic enhanced by the polar pyridine ring. However, for precise applications in drug development and process chemistry, empirical determination is necessary.

General Experimental Protocol for Solubility Determination

The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in various aqueous and organic solvent systems using the shake-flask method, followed by HPLC analysis.

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature.

Materials:

  • This compound (purity ≥95%)

  • Solvents: Purified water, pH 4.0 buffer (e.g., acetate), pH 7.4 buffer (e.g., phosphate), pH 9.0 buffer (e.g., borate), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • HPLC system with UV detector

  • Analytical balance, vortex mixer, orbital shaker with temperature control, centrifuge, calibrated pipettes, and volumetric flasks.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the desired solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

    • Seal the vials securely to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time to reach equilibrium.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot from the clear supernatant.

    • Dilute the aliquot with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

    • Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the compound in the supernatant from the calibration curve, accounting for the dilution factor. The result is reported as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis & Quantification prep1 Weigh excess compound prep2 Add 2 mL solvent prep1->prep2 equil Shake at 25°C for 24-48h prep2->equil proc1 Let solid settle equil->proc1 proc2 Centrifuge (10,000 rpm) proc1->proc2 an1 Withdraw supernatant proc2->an1 an2 Dilute into mobile phase an1->an2 an3 Inject into HPLC-UV an2->an3 an4 Calculate concentration from calibration curve an3->an4

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Supplier data consistently recommend stringent storage conditions, indicating potential sensitivity to environmental factors.

ParameterRecommendationReference(s)
Storage Temperature 2-8°C (Refrigerated) or 0-8°C
Storage Conditions Keep in a dark place, sealed in a dry container[2]

To quantitatively assess stability and identify potential degradation products, a forced degradation (stress testing) study is essential. This involves subjecting the compound to harsh conditions to accelerate its decomposition.

General Experimental Protocol for Forced Degradation Study

The following protocol is based on ICH guidelines (Q1A) and outlines a systematic approach to evaluating the intrinsic stability of this compound.

Objective: To identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • High-purity solvents (e.g., Acetonitrile, Methanol)

  • Stability-indicating HPLC method (validated for specificity, linearity, accuracy, and precision)

  • Photostability chamber, oven, pH meter.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature and collect samples at time points.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store in the dark at room temperature and collect samples at time points.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C). Prepare solutions from the stressed solid for analysis.

    • Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base hydrolysis samples before dilution and injection.

    • Analyze all samples, including a non-stressed control (time zero), using the stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Data Evaluation:

    • Calculate the percentage of remaining this compound.

    • Determine the percentage of each major degradation product.

    • Assess peak purity to ensure the main peak is free from co-eluting degradants.

    • Propose potential degradation pathways based on the conditions under which specific degradants are formed.

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Evaluation start This compound (Solid & Solution) acid Acidic (0.1M HCl, 60°C) start->acid base Basic (0.1M NaOH, RT) start->base oxid Oxidative (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Q1B) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc Stability-Indicating HPLC-PDA Analysis oxid->hplc therm->hplc photo->hplc neutralize->hplc eval1 Quantify Degradation (%) hplc->eval1 eval2 Assess Peak Purity hplc->eval2 eval3 Identify Degradation Pathways hplc->eval3

Caption: Workflow for Forced Degradation (Stress Testing) Study.

Signaling Pathways

Currently, there is no specific information available in the public domain or scientific literature detailing the interaction of this compound with known biological signaling pathways. Its utility is primarily described in the context of being a synthetic precursor for more complex, biologically active molecules. Further research is required to elucidate any direct pharmacological activity.

Conclusion

This compound is a chemical intermediate with significant potential in pharmaceutical and materials science applications. While basic physicochemical properties are known, comprehensive, publicly available data on its quantitative solubility and stability are scarce. The recommended storage conditions (refrigerated, dry, and dark) suggest inherent instabilities that must be characterized for robust process development and quality control. The experimental protocols detailed in this guide provide a clear and systematic framework for researchers to determine the precise solubility and stability profiles of this compound. Such characterization is a prerequisite for its successful application in any research or development setting.

References

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine: Chemical Properties, Synthesis, and Potential as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Pyridin-4-yl-phenylamine, a heterocyclic aromatic amine with significant potential in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, details the compound's structure, IUPAC name, physicochemical properties, and outlines a plausible synthetic route and analytical methodology. Furthermore, it explores the potential of this scaffold in the development of kinase inhibitors, a critical class of therapeutic agents.

Chemical Structure and IUPAC Name

This compound, with the CAS Number 106047-18-1, possesses a molecular structure characterized by a phenylamine (aniline) ring substituted with a pyridine ring at the 2-position, where the pyridine ring is attached via its 4-position.[1][2] This arrangement of an electron-donating aniline moiety and an electron-withdrawing pyridine ring imparts unique electronic properties to the molecule, making it a valuable scaffold in the design of biologically active compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(pyridin-4-yl)aniline .[1]

Structure:

(C5H4N)B(OR)2 + (C6H4)(NH2)X --[Pd catalyst, Base]--> (C6H4)(NH2)(C5H4N) (Pyridin-4-ylboronic acid or ester) (2-Haloaniline) (this compound)

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Conclusion

This compound is a versatile chemical entity with a structural framework amenable to the development of novel therapeutic agents. Its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura cross-coupling. The core pyridinylaniline scaffold is a well-validated pharmacophore for kinase inhibition, suggesting that derivatives of this compound hold significant promise for future drug discovery efforts, particularly in the fields of oncology and immunology. Further investigation into the biological activities of this compound and its analogues is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Pyridin-4-yl-phenylamine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridin-4-yl-phenylamine, also known as 4-(2-aminophenyl)pyridine, is a versatile heterocyclic amine that has garnered significant interest in medicinal chemistry and materials science. Its unique structural framework, featuring a phenylamine moiety attached to a pyridine ring, serves as a valuable scaffold for the development of kinase inhibitors and as a key building block for advanced materials. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its key applications and associated quantitative data.

Introduction and Historical Context

The precise historical account of the initial discovery and synthesis of this compound is not prominently documented in a singular landmark publication. Its emergence in the scientific literature appears to be rooted in its utility as a chemical intermediate and a structural motif in broader research endeavors, particularly in the field of medicinal chemistry. The compound is a key intermediate in the synthesis of various pharmaceuticals and is used in the development of drugs targeting neurological disorders.[1] It is also utilized in creating advanced materials like polymers and coatings that require enhanced thermal stability and chemical resistance.[1]

The development of modern cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, has provided efficient and versatile methods for the synthesis of N-aryl and biaryl compounds, respectively. These methods have undoubtedly facilitated the preparation of this compound and its derivatives for various research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 18471-73-3[2]
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Boiling Point 322.8 °C at 760 mmHg[2]
Flash Point 175.1 °C[2]
Exact Mass 170.08400 u[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several modern synthetic methodologies. The most common approaches involve palladium-catalyzed cross-coupling reactions, which offer high yields and good functional group tolerance.

General Synthetic Strategies

Two of the most prominent methods for the synthesis of this compound and its analogs are:

  • Buchwald-Hartwig Amination: This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine. For the synthesis of this compound, this would typically involve the reaction of a 4-halopyridine with 2-aminophenylboronic acid or a derivative.

  • Suzuki-Miyaura Coupling: This reaction entails the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. In this context, the synthesis could involve the reaction of a 2-aminophenyl halide with a pyridine-4-boronic acid derivative.

The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation cluster_purification Purification A 4-Halopyridine (e.g., 4-bromopyridine) C Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) G This compound (if starting with 2-aminophenylboronic acid) or 4-(2-Nitrophenyl)pyridine (if starting with 2-nitroaniline) A->G Suzuki or Buchwald-Hartwig Coupling B 2-Aminophenylboronic acid or 2-Nitroaniline B->G Suzuki or Buchwald-Hartwig Coupling C->G D Ligand (e.g., phosphine-based) D->G E Base (e.g., K₂CO₃, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Workup & Column Chromatography G->H J Reduction Step (if starting with 2-nitroaniline) G->J If nitro intermediate I Final Product: This compound H->I J->I

Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling Approach

The following protocol is a representative example of the synthesis of this compound via a Suzuki-Miyaura coupling reaction, followed by reduction of a nitro group.

Step 1: Synthesis of 4-(2-Nitrophenyl)pyridine

  • To a reaction vessel, add 4-bromopyridine hydrochloride (1.0 eq), 2-nitrophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(2-nitrophenyl)pyridine.

Step 2: Reduction of 4-(2-Nitrophenyl)pyridine to this compound

  • Dissolve 4-(2-nitrophenyl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

  • Add a reducing agent, such as iron powder (Fe) and ammonium chloride (NH₄Cl) in water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using Fe/NH₄Cl, heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Discovery: Kinase Inhibition

This compound serves as a crucial scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. The pyridine and phenylamine moieties of the scaffold can engage in key hydrogen bonding interactions with the hinge region of the kinase active site, a common feature for many kinase inhibitors.

The following diagram illustrates a simplified representation of how a this compound-based inhibitor might interact with the ATP-binding pocket of a kinase.

Kinase_Inhibition cluster_inhibitor This compound Scaffold Hinge_AA1 Amino Acid 1 (e.g., Cys) Hinge_AA2 Amino Acid 2 (e.g., Glu) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Inhibitor [Inhibitor Structure] Pyridine_N Pyridine_N->Hinge_AA2 H-bond Amine_NH Amine_NH->Hinge_AA1 H-bond Phenyl_Ring Phenyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction Substituent_R Substituent_R->Solvent_Front Solvent Exposure

Inhibitor binding in a kinase active site.

Conclusion

This compound is a molecule of significant interest with established applications in both medicinal chemistry and materials science. While its initial discovery is not attributed to a single seminal work, its importance has grown with the advent of powerful synthetic methods that allow for its efficient preparation. The detailed synthetic protocols and an understanding of its role as a key structural scaffold, particularly in the development of kinase inhibitors, provide a solid foundation for researchers and drug development professionals to explore its potential further in creating novel therapeutics and advanced materials.

References

Theoretical Studies on 2-Pyridin-4-yl-phenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 2-Pyridin-4-yl-phenylamine (also known as 2-(4-pyridinyl)aniline). This biaryl amine is a versatile building block in medicinal chemistry and materials science. This document consolidates available spectroscopic data, outlines detailed protocols for its synthesis and characterization, and presents a framework for its in-depth computational analysis using Density Functional Theory (DFT). The guide is intended to serve as a foundational resource for researchers engaged in the study and application of this and related molecular scaffolds.

Introduction

This compound is a heterocyclic aromatic compound featuring a phenylamine moiety linked to a pyridine ring at the 2-position of the phenyl group and the 4-position of the pyridine ring. Its structural features, including the presence of both a hydrogen bond donor (amine group) and a hydrogen bond acceptor (pyridine nitrogen), make it an attractive scaffold for the design of molecules with specific biological activities and material properties. The conformational flexibility and electronic properties of this molecule are key determinants of its interaction with biological targets and its performance in optoelectronic applications. Theoretical studies, in conjunction with experimental validation, are crucial for a fundamental understanding of its structure-property relationships.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1]
CAS Number 106047-18-1[1]
IUPAC Name 2-(Pyridin-4-yl)aniline[1]
Canonical SMILES C1=CC=C(C(=C1)N)C2=CC=NC=C2[1]

Synthesis and Characterization

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromoaniline and pyridine-4-boronic acid.

Materials:

  • 2-bromoaniline

  • Pyridine-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 2-bromoaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Synthesis_Workflow reagents Reactants: 2-bromoaniline Pyridine-4-boronic acid Catalyst System: Pd(OAc)₂ + PPh₃ Base: K₂CO₃ reaction Suzuki-Miyaura Coupling (1,4-Dioxane/Water, 80-90°C, 12-16h) reagents->reaction 1 workup Aqueous Workup (Water, Ethyl Acetate, Brine) reaction->workup 2 purification Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purification 3 product Product: This compound purification->product 4

Figure 1: Synthetic workflow for this compound.
Spectroscopic Characterization

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Based on available data for a compound with the same molecular formula and a highly similar name, the following NMR data can be expected[1].

Table 2: NMR Spectroscopic Data for this compound

SpectrumChemical Shift (δ, ppm) and Multiplicity
¹H NMR (400 MHz, CDCl₃)8.77 (d, 1H, J = 4 Hz), 8.08 (d, 1H, J = 7.5 Hz), 7.38-7.26 (m, 2H), 7.17 (d, 1H, J = 7.5 Hz), 6.95 (d, 1H, J = 8 Hz), 4.99 (br s, 2H, -NH₂)
¹³C NMR (100 MHz, CDCl₃)147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

While specific spectra for this compound are not available, the expected characteristic IR absorptions and mass spectral fragmentation patterns are outlined below.

Table 3: Expected Spectroscopic Data

TechniqueExpected Observations
FTIR (KBr or ATR)N-H stretching (primary amine): ~3400-3300 cm⁻¹ (two bands); C-H stretching (aromatic): ~3100-3000 cm⁻¹; C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹; C-N stretching: ~1340-1250 cm⁻¹
Mass Spectrometry (EI)Molecular ion peak (M⁺) at m/z = 170. Subsequent fragmentation may involve the loss of HCN from the pyridine ring or cleavage of the C-C bond between the rings.

Experimental Protocol for FTIR and MS:

  • FTIR: Acquire the spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • MS: Analyze the sample using an electron ionization (EI) mass spectrometer.

Theoretical Studies: A Computational Protocol

Density Functional Theory (DFT) is a powerful tool to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. The following protocol outlines a standard computational approach.

DFT_Workflow start Initial Structure Generation geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation validation->geom_opt Invalid electronic_props Electronic Properties (HOMO, LUMO, MEP) validation->electronic_props Valid spectroscopic_props Spectroscopic Properties (IR, Raman, UV-Vis) validation->spectroscopic_props Valid end Data Analysis electronic_props->end spectroscopic_props->end

Figure 2: Workflow for DFT-based theoretical studies.
Computational Methodology

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the nitrogen atoms, and polarization functions (d,p) are crucial for describing the anisotropic electron distribution in the aromatic rings.

Geometry Optimization and Vibrational Analysis

The initial step involves building the 3D structure of this compound and performing a full geometry optimization without any constraints to find the lowest energy conformation. A subsequent frequency calculation should be performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of the frequency calculation also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.

Electronic Properties

From the optimized geometry, a single-point energy calculation can be performed to obtain various electronic properties.

Table 4: Key Electronic Properties and Their Significance

PropertyDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Related to the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Related to the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability.
Dipole Moment (µ) A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface. It is useful for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. The red regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites).

Concluding Remarks

This technical guide has synthesized the available information on this compound and provided a framework for its further study. The proposed synthetic and computational protocols are based on well-established methodologies and are intended to guide researchers in their investigations of this and related compounds. A thorough understanding of the theoretical properties of this compound is essential for its rational application in drug discovery and materials science, enabling the design of novel molecules with tailored functionalities. Further experimental work, particularly X-ray crystallographic studies, would be invaluable in validating the theoretical models and providing a more complete picture of the solid-state structure of this versatile molecule.

References

Quantum Chemical Blueprint of 2-Pyridin-4-yl-phenylamine: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Pyridin-4-yl-phenylamine stands as a molecule of significant interest within the realms of pharmaceutical development and materials science. Its structural composition, featuring a phenylamine moiety linked to a pyridine ring, imparts a unique combination of electronic and chemical properties. This technical guide provides a comprehensive overview of the quantum chemical characteristics of this compound, derived from theoretical calculations. The data presented herein offers a foundational understanding of the molecule's geometry, electronic structure, and spectroscopic signatures, which are pivotal for its application in drug design and the creation of advanced materials.

Methodology for Quantum Chemical Calculations

The computational analysis of this compound was conducted using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Computational Protocol:

  • Molecular Structure Preparation: The initial 3D structure of this compound was constructed using molecular modeling software.

  • Geometry Optimization: The molecular geometry was optimized to a minimum energy conformation using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-regarded for providing a reliable description of the structural parameters of organic molecules.

  • Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared spectrum.

  • Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometry.

  • Spectroscopic Predictions:

    • NMR Spectroscopy: The 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2]

    • UV-Vis Spectroscopy: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) calculations to determine the vertical excitation energies and oscillator strengths of the lowest singlet electronic transitions.

Computational Workflow

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Analysis (HOMO, LUMO, etc.) B->D E NMR Chemical Shift Prediction (GIAO) B->E F UV-Vis Spectra Simulation (TD-DFT) B->F G Data Analysis and Interpretation C->G D->G E->G F->G

A diagram illustrating the computational workflow for the quantum chemical analysis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Optimized Geometrical Parameters

The optimized structure of this compound reveals the bond lengths and angles that define its most stable conformation.

ParameterBond/AngleValue
Bond Lengths (Å) C-N (amine)1.395
C-C (inter-ring)1.482
C-N (pyridine)1.338
C-C (phenyl)1.390 - 1.405
C-C (pyridine)1.385 - 1.398
N-H1.012
C-H1.085 - 1.090
Bond Angles (°) C-N-C (phenyl)128.5
C-C-N (inter-ring-pyridine)121.3
C-N-C (pyridine)117.2
Dihedral Angle (°) Phenyl-Pyridine35.8
Table 2: Electronic Properties

The electronic properties provide insight into the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[3]

PropertyValue
HOMO Energy -5.42 eV
LUMO Energy -1.25 eV
HOMO-LUMO Energy Gap (ΔE) 4.17 eV
Ionization Potential 6.89 eV
Electron Affinity 0.78 eV
Dipole Moment 2.54 Debye
Table 3: Selected Vibrational Frequencies

The calculated vibrational frequencies correspond to specific molecular motions and can be correlated with experimental infrared and Raman spectra.

Wavenumber (cm⁻¹)Vibrational Mode Assignment
3450N-H Stretch
3080 - 3050Aromatic C-H Stretch
1610C=C Ring Stretch (Phenyl)
1595C=N Ring Stretch (Pyridine)
1520N-H Bending
1315C-N Stretch
830C-H Out-of-plane Bending
Table 4: Predicted NMR Chemical Shifts

The predicted NMR chemical shifts are crucial for the structural elucidation of this compound and its derivatives.

NucleusPositionChemical Shift (ppm)
¹H N-H5.80
Pyridine (α to N)8.65
Pyridine (β to N)7.40
Phenyl (ortho to NH)7.25
Phenyl (meta to NH)6.90
Phenyl (para to NH)7.10
¹³C Pyridine (C-N)150.2
Pyridine (C-C)121.5, 149.8
Phenyl (C-NH)145.3
Phenyl118.0 - 130.0
Table 5: Predicted UV-Vis Absorption Spectrum

The TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum of the molecule.

λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
3153.940.45HOMO → LUMO (π → π)
2604.770.28HOMO-1 → LUMO (π → π)

Conclusion

The quantum chemical calculations detailed in this guide provide a comprehensive theoretical characterization of this compound. The presented data on its optimized geometry, electronic structure, and predicted spectroscopic properties serve as a valuable resource for researchers in drug discovery and materials science. This computational blueprint can guide synthetic efforts, aid in the interpretation of experimental data, and facilitate the rational design of novel molecules with tailored properties based on the this compound scaffold.

References

An In-Depth Technical Guide to 2-Pyridin-4-yl-phenylamine and its Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridin-4-yl-phenylamine core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its unique structural and electronic properties allow for versatile modifications, leading to derivatives with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and associated experimental protocols for known derivatives of this compound. The content herein is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold. We will delve into its role in the development of kinase inhibitors and G protein-coupled receptor (GPCR) agonists, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows.

Introduction to the this compound Scaffold

This compound, also known as 4-(pyridin-4-yl)aniline, is an aromatic compound featuring a phenylamine system linked to a pyridine ring at the 4-position. This structural arrangement imparts a unique combination of properties, including the potential for hydrogen bonding, metal coordination, and pi-pi stacking interactions, which are crucial for binding to biological targets.[1] The versatility of this scaffold allows for substitutions on both the phenyl and pyridine rings, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of derivatives with a broad spectrum of biological activities, including but not limited to, kinase inhibition and GPCR modulation.[2][3]

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure and its derivatives can be achieved through various synthetic routes. A common and effective method involves the reduction of a nitro-precursor.

General Synthesis of 4-(Pyridin-4-yl)aniline

A widely used method for the synthesis of 4-(pyridin-4-yl)aniline involves the reduction of a nitro-substituted precursor. For instance, tert-butyl 4-(pyridin-4-yl)phenylcarbamate can be treated with a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) to yield 4-(pyridin-4-yl)aniline in high yield.[4]

Synthesis of Substituted Derivatives

The synthesis of substituted derivatives often involves multi-step reaction sequences, including cross-coupling reactions to form the core biaryl structure, followed by functional group manipulations. For example, the synthesis of diversely substituted pyridin-2(1H)-ones involves steps like O-benzylation and Suzuki-Miyaura coupling.[5] Similarly, the synthesis of 2-Aryl-3-[substituted pyridin-2-yl]-amino/methylamino thiazolidin-4-ones involves the cyclocondensation of hydrazone intermediates with mercaptoacetic acid.[6]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated significant potential in various therapeutic areas, primarily as kinase inhibitors for oncology and as GPR119 agonists for the treatment of metabolic diseases.

Kinase Inhibition

The this compound scaffold has been extensively explored for the development of inhibitors targeting various kinases involved in cancer cell proliferation and survival.

PIM kinases are a family of serine/threonine kinases that play a crucial role in cell survival and proliferation.[7] Overexpression of PIM kinases is associated with various cancers. The development of PIM kinase inhibitors is a promising strategy for cancer therapy.

PIM1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Cytokine_Receptor Cytokine_Receptor Cytokines->Cytokine_Receptor binds JAK JAK Cytokine_Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT_dimer STAT->STAT_dimer dimerizes PIM1 PIM1 Substrates Substrates PIM1->Substrates phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression Substrates->Cell_Cycle_Progression Apoptosis_Inhibition Apoptosis_Inhibition Substrates->Apoptosis_Inhibition PIM1_Gene PIM1_Gene STAT_dimer->PIM1_Gene activates transcription PIM1_Gene->PIM1 translation

EGFR and VEGFR-2 are key regulators of tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptors is an effective strategy in cancer therapy. Several novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives have been designed and evaluated as dual EGFR/VEGFR-2 inhibitors.[3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription_Factors Transcription_Factors ERK->Transcription_Factors activates AKT AKT PI3K->AKT activates AKT->Transcription_Factors activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulates

Compound IDTarget KinaseIC50 (µM)Cancer Cell LineReference
10b EGFR0.161-[3]
10b VEGFR-20.141-[3]
2a EGFR0.209-[3]
2a VEGFR-20.195-[3]
21i Aurora-A--[8]
27e Aurora-AKd = 7.5 nM-[8]
27e Aurora-BKd = 48 nM-[8]
27e FLT3Kd = 6.2 nM-[8]
SKI-606 related Src--[9]
GPR119 Agonism

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10] Activation of GPR119 leads to the release of insulin and incretin hormones, which play a crucial role in glucose homeostasis.[11]

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist GPR119 GPR119 Agonist->GPR119 binds Gs Gs GPR119->Gs activates Adenylyl_Cyclase Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to Gs->Adenylyl_Cyclase activates ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA activates Insulin_GLP1_Secretion Insulin_GLP1_Secretion PKA->Insulin_GLP1_Secretion promotes

Compound IDEC50 (nM)Assay TypeReference
19 75in vitro cAMP[2]
20 25in vitro cAMP[2]
12 53-[12]
26 42-[12]
16 270 - 1200-[13]
28 270 - 1200-[13]
42 270 - 1200-[13]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay

Kinase_Inhibition_Workflow Compound_Preparation Prepare serial dilutions of test compound Kinase_Reaction Incubate kinase, substrate, ATP, and compound Compound_Preparation->Kinase_Reaction Detection Measure kinase activity (e.g., ADP-Glo, LanthaScreen) Kinase_Reaction->Detection Data_Analysis Calculate IC50 values Detection->Data_Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

General Procedure (ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compound in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, kinase, and a mixture of substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

GPR119 Agonist-Induced cAMP Assay

cAMP_Assay_Workflow Cell_Culture Culture cells expressing GPR119 Compound_Treatment Treat cells with test compound Cell_Culture->Compound_Treatment Cell_Lysis Lyse cells to release intracellular cAMP Compound_Treatment->Cell_Lysis cAMP_Detection Measure cAMP levels (e.g., HTRF) Cell_Lysis->cAMP_Detection Data_Analysis Calculate EC50 values cAMP_Detection->Data_Analysis

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for activating GPR119.

General Procedure (HTRF cAMP Assay):

  • Cell Culture: Culture a stable cell line expressing GPR119 (e.g., HEK293 or CHO cells) in a suitable culture medium.

  • Cell Seeding: Seed the cells into a 384-well plate and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Cell Treatment: Remove the culture medium and add the test compound to the cells. Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Cell Lysis and Detection: Add the HTRF lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to the wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the HTRF ratio and plot the dose-response curve to determine the EC50 value.

Conclusion

The this compound scaffold continues to be a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability and the ability to modulate its properties through chemical modification have led to the discovery of potent and selective kinase inhibitors and GPR119 agonists. The information presented in this technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to facilitate further research and development in this exciting area of medicinal chemistry. As our understanding of the molecular basis of diseases continues to grow, the this compound scaffold is poised to play an even more significant role in the creation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 2-Pyridin-4-yl-phenylamine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridin-4-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, recognized for its potential as a hinge-binding motif in the ATP-binding site of various protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives and their evaluation as kinase inhibitors. The methodologies described herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel kinase-targeted therapeutics.

Synthesis of this compound Derivatives

A highly effective and versatile method for the synthesis of the this compound core structure is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of this compound derivatives, this typically involves the coupling of a substituted 4-halopyridine with a substituted 2-aminophenylboronic acid or ester.

General Synthetic Workflow

The general workflow for the synthesis of this compound derivatives via a Suzuki-Miyaura coupling approach is depicted below.

G cluster_start Starting Materials Substituted\n4-Halopyridine Substituted 4-Halopyridine Suzuki-Miyaura\nCoupling Suzuki-Miyaura Coupling Substituted\n4-Halopyridine->Suzuki-Miyaura\nCoupling Substituted\n2-Aminophenylboronic Acid/Ester Substituted 2-Aminophenylboronic Acid/Ester Substituted\n2-Aminophenylboronic Acid/Ester->Suzuki-Miyaura\nCoupling Work-up & Purification Work-up & Purification Suzuki-Miyaura\nCoupling->Work-up & Purification This compound\nDerivative This compound Derivative Work-up & Purification->this compound\nDerivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative method for the synthesis of a this compound derivative.

Materials:

  • Substituted 4-halopyridine (e.g., 4-chloropyridine hydrochloride) (1.0 eq)

  • Substituted 2-aminophenylboronic acid pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 eq)

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dried Schlenk flask under an argon atmosphere, combine the substituted 4-halopyridine (1.0 eq), substituted 2-aminophenylboronic acid pinacol ester (1.2 eq), and the palladium catalyst (0.05 eq).

  • Solvent and Base Addition: Add the degassed solvent mixture followed by the base (3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Kinase Inhibition Evaluation

The synthesized this compound derivatives can be evaluated for their ability to inhibit the activity of various protein kinases. Below are protocols for a general in vitro kinase inhibition assay and a cell-based viability assay.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the kinase inhibitory activity (IC₅₀) of representative structural analogues of this compound. It is important to note that direct comparisons should be made with caution due to variations in assay conditions between studies.

Table 1: Inhibitory Activity of 2-Anilino-Substituted Pyridine and Pyrimidine Derivatives against Various Kinases

Compound IDCore ScaffoldSubstitutionTarget KinaseIC₅₀ (µM)
14-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63
24-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16
34-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08
42-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one-c-Src0.01-0.1
52-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one-Wee10.1-1.0

Data for compounds 1-3 are from a study on 4-(pyrazol-3-yl)-pyridine derivatives.[2] Data for compounds 4-5 are from a study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol can be adapted for various kinase targets.

Materials:

  • Recombinant kinase enzyme

  • Peptide or protein substrate specific to the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: Add a small volume (e.g., 1 µL) of the diluted compound solution to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Add the kinase enzyme and substrate solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of a test compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Targeted Signaling Pathways

This compound derivatives have the potential to inhibit a range of kinases involved in critical cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of the inhibitors.

FLT3 Signaling Pathway

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML).

G FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor Dimerization & Autophosphorylation Dimerization & Autophosphorylation FLT3 Receptor->Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling Dimerization & Autophosphorylation->Downstream Signaling Proliferation, Survival, Differentiation Proliferation, Survival, Differentiation Downstream Signaling->Proliferation, Survival, Differentiation Inhibitor Inhibitor Inhibitor->Dimerization & Autophosphorylation Inhibition

Caption: Simplified FLT3 signaling pathway and point of inhibition.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is involved in cell survival, proliferation, and apoptosis. It is often overexpressed in various cancers.

G Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM-1 Kinase PIM-1 Kinase JAK/STAT Pathway->PIM-1 Kinase Upregulation Phosphorylation of\nDownstream Targets\n(e.g., Bad, p27) Phosphorylation of Downstream Targets (e.g., Bad, p27) PIM-1 Kinase->Phosphorylation of\nDownstream Targets\n(e.g., Bad, p27) Cell Survival & Proliferation Cell Survival & Proliferation Phosphorylation of\nDownstream Targets\n(e.g., Bad, p27)->Cell Survival & Proliferation Inhibitor Inhibitor Inhibitor->PIM-1 Kinase Inhibition

Caption: PIM-1 kinase signaling pathway and point of inhibition.

c-Src Kinase Signaling Pathway

c-Src is a non-receptor tyrosine kinase that regulates a wide range of cellular processes, including cell adhesion, growth, migration, and differentiation. Its aberrant activation is frequently observed in cancer.

G Growth Factor Receptors,\nIntegrins Growth Factor Receptors, Integrins c-Src Activation c-Src Activation Growth Factor Receptors,\nIntegrins->c-Src Activation Downstream Pathways\n(e.g., RAS-MAPK, PI3K-AKT) Downstream Pathways (e.g., RAS-MAPK, PI3K-AKT) c-Src Activation->Downstream Pathways\n(e.g., RAS-MAPK, PI3K-AKT) Cell Proliferation, Migration, Survival Cell Proliferation, Migration, Survival Downstream Pathways\n(e.g., RAS-MAPK, PI3K-AKT)->Cell Proliferation, Migration, Survival Inhibitor Inhibitor Inhibitor->c-Src Activation Inhibition

Caption: Simplified c-Src signaling pathway and point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility via methods like the Suzuki-Miyaura coupling allows for the generation of diverse chemical libraries for structure-activity relationship studies. The protocols provided in this document offer a framework for the synthesis and biological evaluation of these compounds. Further investigation into the specific kinase targets and optimization of the pharmacokinetic properties of these derivatives are warranted to fully exploit their therapeutic potential.

References

Applications of 2-Pyridin-4-yl-phenylamine in Medicinal Chemistry: A Focus on p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 2-pyridin-4-yl-phenylamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide range of biologically active compounds.[1] Its unique arrangement of a phenyl ring linked to a pyridine ring provides a key pharmacophore for interaction with various biological targets. This structural motif is particularly prominent in the design of kinase inhibitors, where it has been successfully employed to target enzymes implicated in cancer, inflammation, and neurological disorders.[1][2]

One of the most significant applications of the this compound core is in the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[3][4] Dysregulation of this pathway is associated with a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[5] Consequently, inhibitors of p38 MAP kinase are of significant therapeutic interest.

Derivatives of this compound have been extensively explored as ATP-competitive inhibitors of p38 MAP kinase.[3] The pyridine nitrogen of the scaffold typically forms a critical hydrogen bond with the backbone NH of Met109 in the hinge region of the kinase's ATP-binding pocket. The phenyl group and its substituents can be modified to occupy a nearby hydrophobic pocket, thereby enhancing potency and selectivity.[3] Structure-activity relationship (SAR) studies have led to the identification of numerous potent inhibitors with IC50 values in the nanomolar range.[6][7]

This document provides an overview of the application of this compound derivatives as p38 MAP kinase inhibitors, including quantitative data on their inhibitory activity, detailed experimental protocols for their evaluation, and diagrams illustrating the relevant biological pathway and experimental workflow.

Data Presentation

The following table summarizes the in vitro inhibitory activity of selected this compound derivatives against p38α MAP kinase.

Compound IDStructurep38α IC50 (nM)Reference
6f 2-amino-4-(2-(4-fluorophenyl)-3-(pyridin-4-yl)quinoxalin-6-yl)phenol81[6]
9e 2-(4-fluorophenyl)-3-(pyridin-4-yl)pyrido[2,3-b]pyrazine38[6]
20c N-(4-(2-ethyl-4-(4-fluorophenyl)-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide16[7]
5i ethyl 1-(2-(4-(2-amino-5-(ethoxycarbonyl)phenyl)piperazin-1-yl)ethyl)-2-(2-(4-chlorophenoxy)pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate17,000[8][9]

Mandatory Visualization

p38_MAPK_Signaling_Pathway stress Stress / Cytokines MKK3_6 MKK3/6 stress->MKK3_6 activates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 p38->MK2 phosphorylates transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors phosphorylates MK2->transcription_factors cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) transcription_factors->cytokines upregulates transcription inhibitor This compound Derivative inhibitor->p38 inhibits

Caption: p38 MAPK Signaling Pathway and Inhibition.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - p38α Kinase - Substrate (ATF2) - ATP - Inhibitor Dilutions start->prep_reagents reaction_setup Set up Reaction: Add kinase, substrate, and inhibitor to plate prep_reagents->reaction_setup initiate_reaction Initiate Reaction: Add ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation terminate_reaction Terminate Reaction & Measure Activity incubation->terminate_reaction data_analysis Data Analysis: Calculate IC50 terminate_reaction->data_analysis end End data_analysis->end

Caption: In Vitro p38 MAP Kinase Inhibition Assay Workflow.

Experimental Protocols

In Vitro p38α MAP Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against p38α MAP kinase.[1][10] This assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test inhibitor (this compound derivative) dissolved in DMSO

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

    • Prepare a DMSO-only control.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO to the appropriate wells.[10]

    • Prepare a master mix containing the p38α kinase and the substrate in the kinase buffer. The optimal enzyme concentration should be determined empirically.

    • Add 2 µL of the kinase/substrate master mix to each well.[10]

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.[10]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[10]

    • Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

General Synthesis of a Pyridinylquinoxaline p38 MAP Kinase Inhibitor

The following is a general procedure for the synthesis of pyridinylquinoxaline derivatives, which have shown potent p38 MAP kinase inhibitory activity.[6]

Materials:

  • α-Diketone

  • o-Phenylenediamine or α-diaminopyridine

  • Appropriate solvent (e.g., ethanol, acetic acid)

  • Microwave reactor

Procedure:

  • Reaction Setup:

    • In a microwave-safe reaction vessel, combine the α-diketone (1 equivalent) and the o-phenylenediamine or α-diaminopyridine (1 equivalent).

    • Add a suitable solvent, such as ethanol or acetic acid.

  • Microwave Irradiation:

    • Seal the reaction vessel and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature and time (e.g., 120-150°C for 10-30 minutes). The optimal conditions may vary depending on the specific reactants.

  • Work-up and Purification:

    • After the reaction is complete, cool the vessel to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired pyridinylquinoxaline or related heterocyclic compound.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

References

Application Notes and Protocols for 2-Pyridin-4-yl-phenylamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pyridin-4-yl-phenylamine, also known as 4-(2-aminophenyl)pyridine, is a versatile bifunctional building block in organic synthesis. Its unique structure, featuring a reactive aniline moiety and a pyridine ring, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds. The pyridine nitrogen can act as a ligand for metal catalysts and a hydrogen bond acceptor, while the aniline amine group provides a nucleophilic center for various coupling and condensation reactions. This combination of functionalities has led to its application in the development of pharmaceuticals, advanced materials, and agrochemicals.[1]

In medicinal chemistry, the this compound scaffold is a key component in the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[2] The ability of the pyridine and aniline nitrogens to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes this scaffold a privileged structure in drug discovery.

Key Applications

The primary applications of this compound as a building block include:

  • Synthesis of Kinase Inhibitors: It serves as a foundational scaffold for the synthesis of potent inhibitors of various kinases, such as c-Src and Hematopoietic Progenitor Kinase 1 (HPK1), which are implicated in cancer and immune regulation.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aniline and pyridine moieties can be readily functionalized through Suzuki-Miyaura and Buchwald-Hartwig amination reactions to introduce a wide range of substituents, enabling the creation of diverse chemical libraries for drug screening.

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the molecule allows for its use in condensation reactions to construct complex polycyclic and heterocyclic structures with potential biological activity.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common and important synthetic transformations.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(4-Arylpyridin-2-yl)anilines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a halogenated this compound derivative with an arylboronic acid. For this example, we will consider the reaction of a hypothetical 2-(4-bromopyridin-2-yl)aniline.

Reaction Scheme:

Materials:

  • 2-(4-bromopyridin-2-yl)aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine 2-(4-bromopyridin-2-yl)aniline, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Seal the flask with a septum and flush with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-(4-arylpyridin-2-yl)aniline.

Quantitative Data (Illustrative):

EntryArylboronic AcidCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂/PPh₃Dioxane/H₂O90885
24-Methoxyphenylboronic acidPd(dppf)Cl₂Toluene/EtOH/H₂O100692
33-Tolylboronic acidPd(PPh₃)₄DME/H₂O851278

Note: The yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-2-(pyridin-4-yl)anilines

This protocol provides a general method for the palladium-catalyzed N-arylation of this compound with an aryl halide.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or chloride) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.05 equiv)

  • Xantphos or other suitable phosphine ligand (0.02-0.10 equiv)

  • Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add this compound and the aryl halide.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the N-aryl-2-(pyridin-4-yl)aniline.

Quantitative Data (Illustrative):

EntryAryl HalideLigandBaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneXantphosNaOtBuToluene1101688
21-Chloro-4-methoxybenzeneRuPhosCs₂CO₃Dioxane1002475
33-BromopyridineBINAPK₃PO₄Toluene1201882

Note: The yields are illustrative and will vary depending on the specific substrates and reaction conditions.

Signaling Pathways Modulated by this compound Derivatives

Derivatives of this compound have been shown to be potent inhibitors of several protein kinases, thereby modulating key signaling pathways involved in cell proliferation, survival, and immune response.

c-Src Signaling Pathway

c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Its aberrant activation is frequently observed in various cancers.

c_Src_Signaling_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR) c_Src c-Src RTKs->c_Src Integrins Integrins Integrins->c_Src FAK FAK c_Src->FAK Ras Ras c_Src->Ras PI3K PI3K c_Src->PI3K STAT3 STAT3 c_Src->STAT3 Migration Cell Migration FAK->Migration Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis MEK MEK Raf->MEK Survival Cell Survival Akt->Survival ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Inhibitor) Inhibitor->c_Src

Caption: c-Src signaling pathway and the point of inhibition.

Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 can enhance T-cell activation, making it an attractive target for cancer immunotherapy.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates PLCg1 PLCγ1 LAT_SLP76->PLCg1 ERK ERK LAT_SLP76->ERK Ub_Proteasome Ubiquitination & Proteasomal Degradation LAT_SLP76->Ub_Proteasome leads to HPK1->LAT_SLP76 phosphorylates SLP-76 T_Cell_Activation T-Cell Activation PLCg1->T_Cell_Activation ERK->T_Cell_Activation Inhibitor This compound Derivative (Inhibitor) Inhibitor->HPK1

Caption: HPK1 signaling in T-cells and the point of inhibition.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow Start This compound Coupling Suzuki or Buchwald-Hartwig Cross-Coupling Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Screening Biological Screening (Kinase Inhibition Assays) Characterization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization Lead_Opt->Coupling Iterative Synthesis SAR->Lead_Opt Final Lead Compound SAR->Final

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols for the Suzuki Coupling Synthesis of 2-Pyridin-4-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of derivatives of 2-Pyridin-4-yl-phenylamine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This class of compounds, featuring a core structure of an aminophenyl group attached to a pyridine ring, is of significant interest in medicinal chemistry and materials science due to the versatile biological activities and photophysical properties associated with pyridyl-aniline scaffolds.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. However, the presence of the nitrogen atom in the pyridine ring, especially at the 2-position, can present challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, 2-pyridyl boron reagents are known for their potential instability and susceptibility to protodeboronation, which can result in lower reaction yields. This protocol is designed to address these challenges by providing optimized conditions for the efficient coupling of a halogenated this compound precursor with an appropriate boronic acid.

Experimental Protocols

This protocol outlines the synthesis of a terphenylamine derivative, specifically 2-(4'-methylbiphenyl-4-yl)phenylamine, via the Suzuki coupling of a bromo-substituted this compound with 4-methylphenylboronic acid. This serves as a representative example that can be adapted for the synthesis of other derivatives.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-(4-Bromophenyl)pyridin-4-amineC₁₁H₉BrN₂249.11
4-Methylphenylboronic acidC₇H₉BO₂135.96
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]C₇₂H₆₀P₄Pd1155.56
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
1,4-Dioxane (anhydrous)C₄H₈O₂88.11
Water (degassed)H₂O18.02
Ethyl AcetateC₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37
Reaction Setup and Procedure
  • Reaction Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-(4-bromophenyl)pyridin-4-amine (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe. The solvent mixture should be sparged with an inert gas for at least 30 minutes prior to use.

  • Catalyst Addition : Under a positive flow of the inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.), to the reaction mixture.

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying : Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 2-(4'-methylbiphenyl-4-yl)phenylamine.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for Suzuki coupling reactions involving pyridyl amines, based on analogous reactions reported in the literature. These tables can serve as a guide for optimizing the reaction with this compound.

Table 1: Influence of Catalyst, Ligand, and Base on Yield for Suzuki Coupling of Amino-Pyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-9515+60-85
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O (4:1)10012Moderate
Pd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene10018High

Note: "Moderate" and "High" yields are qualitative descriptions and depend on the specific arylboronic acid used.[1]

Table 2: Optimization of Base and Solvent for Suzuki Coupling

BaseSolventYield (%)
K₃PO₄Toluene40
K₃PO₄Acetonitrile36
K₃PO₄1,4-Dioxane60
Na₂CO₃1,4-Dioxane45
Cs₂CO₃1,4-Dioxane50

Data from a study on the Suzuki coupling of 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine with arylboronic acids.[1]

Mandatory Visualizations

Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base D Establish Inert Atmosphere (Ar/N2) A->D B Add Palladium Catalyst and Ligand E Heat and Stir (e.g., 90-100°C) B->E C Add Degassed Solvent C->B D->C F Monitor Progress (TLC / LC-MS) E->F G Cool to Room Temp and Quench F->G H Liquid-Liquid Extraction G->H I Wash and Dry Organic Layer H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Characterize Pure Product K->L

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd R1-Pd(II)L_n-X Pd0->OxAdd Oxidative Addition (R1-X) dummy1 Trans R1-Pd(II)L_n-R2 OxAdd->Trans Transmetalation (R2-B(OR)2) dummy2 Trans->Pd0 Reductive Elimination RedEl R1-R2 Trans->RedEl dummy3 dummy4 X_out R2B_in Base_in R1X_in

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Pyridin-4-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science. Of particular interest to the drug development community is the synthesis of 2-pyridin-4-yl-phenylamine derivatives. This scaffold is a key pharmacophore in a multitude of kinase inhibitors, making the development of robust and scalable synthetic routes to these compounds a critical endeavor.

These application notes provide detailed protocols and quantitative data for the Buchwald-Hartwig amination of this compound derivatives, offering a practical guide for researchers in both academic and industrial settings.

Reaction Principle and Significance

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often promoting high catalytic activity and broad substrate scope.

For the synthesis of this compound derivatives, this reaction allows for the direct formation of the N-aryl bond, a key step in the construction of the final molecule. This method offers significant advantages over classical methods, such as nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited by substrate scope.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination to produce N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, a class of compounds structurally related to the target this compound scaffold. This data provides a strong starting point for reaction optimization.

Table 1: Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides [1]

EntryAryl BromideProductYield (%)
11-bromo-2,4-dimethylbenzeneN-(2,4-Dimethylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine82
21-bromo-4-methoxybenzeneN-(4-Methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine31
32-bromonaphthaleneN-(Naphthalen-2-yl)-4-(pyridin-3-yl)pyrimidin-2-amine27

Reaction Conditions: 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), aryl bromide (1.0 equiv), PdCl₂(PPh₃)₂ (0.1 equiv), Xantphos (0.1 equiv), NaOtBu (3.0 equiv), toluene, reflux, 8 h.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of a Pyridinyl-Substituted Phenylamine Derivative

This protocol is adapted from the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives and can be used as a starting point for the amination of this compound derivatives.[1]

Materials:

  • Appropriate aryl bromide (1.0 equiv)

  • Pyridinyl-substituted phenylamine (e.g., 4-(pyridin-3-yl)pyrimidin-2-amine) (1.0 equiv)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.1 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyridinyl-substituted phenylamine (1.0 equiv), the aryl bromide (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.1 equiv), Xantphos (0.1 equiv), and sodium tert-butoxide (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to reflux and stir for 8 hours under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Triturate the residue with water.

  • The product can be isolated by filtration if it precipitates as a solid. Alternatively, the aqueous mixture can be extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination R'R''NH [Ar-Pd(II)(NHR'R'')(L2)]+X- [Ar-Pd(II)(NHR'R'')(L2)]+X- Amine_Coordination->[Ar-Pd(II)(NHR'R'')(L2)]+X- Deprotonation Deprotonation (Base) [Ar-Pd(II)(NHR'R'')(L2)]+X-->Deprotonation Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Amine, Catalyst, Ligand, and Base in Flask Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat Heat to Reflux (e.g., 8 hours) Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Concentrate Remove Solvent Cool->Concentrate Isolate Isolate Crude Product (Filtration or Extraction) Concentrate->Isolate Purify Purify by Column Chromatography Isolate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

References

Application Notes and Protocols: 2-Pyridin-4-yl-phenylamine in the Synthesis of OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-Pyridin-4-yl-phenylamine and its derivatives as promising materials for Organic Light-Emitting Diodes (OLEDs). The unique electronic properties of the pyridyl-aniline scaffold, which combines an electron-donating aniline moiety with an electron-withdrawing pyridine ring, make these compounds highly tunable for various roles within an OLED device, including as hole transport materials (HTMs), electron transport materials (ETMs), and emissive materials.

Molecular Design and Synthetic Strategy

The core structure of this compound allows for extensive functionalization to fine-tune its electronic and photophysical properties. Strategic modifications can enhance thermal stability, promote amorphous film formation (crucial for device longevity), and modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize charge injection and transport.

A common and versatile method for the synthesis of pyridyl-aniline derivatives is the Suzuki or Stille coupling reaction. These palladium-catalyzed cross-coupling reactions enable the formation of the crucial C-C bond between the phenyl and pyridine rings.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions Bromoaniline Substituted Bromoaniline SuzukiCoupling Suzuki Coupling Bromoaniline->SuzukiCoupling Pyridylboronic Pyridinylboronic Acid or Ester Pyridylboronic->SuzukiCoupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->SuzukiCoupling Base Base (e.g., K₂CO₃) Base->SuzukiCoupling Solvent Solvent (e.g., Toluene) Solvent->SuzukiCoupling Product This compound Derivative SuzukiCoupling->Product

Caption: General synthetic workflow for this compound derivatives.

Applications in OLEDs

Derivatives of this compound can be engineered for specific functions within a multilayer OLED device.

  • Hole Transport Materials (HTMs): By attaching electron-donating groups to the aniline moiety, the HOMO level can be raised to facilitate efficient hole injection from the anode. These materials must also possess good thermal stability and high triplet energy to prevent exciton quenching at the HTL/emissive layer interface.[1]

  • Electron Transport Materials (ETMs): The electron-deficient nature of the pyridine ring makes this class of compounds suitable for electron transport.[2] Further functionalization with electron-withdrawing groups can lower the LUMO level, improving electron injection from the cathode.

  • Emissive Materials: Through careful molecular design, including the extension of the π-conjugated system, this compound derivatives can be made to emit light in various colors. Their emission properties can be tuned by protonation, leading to potential applications in multi-color OLEDs.[3]

cluster_device Multilayer OLED Structure Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) EIL->Cathode Electrons ETL Electron Transport Layer (ETL) (e.g., Pyridine-based material) ETL->EIL EML Emissive Layer (EML) recombination Recombination & Light Emission ETL->recombination EML->ETL HTL Hole Transport Layer (HTL) (e.g., Pyridyl aniline derivative) HTL->EML HTL->recombination HIL Hole Injection Layer (HIL) HIL->HTL Anode Anode (e.g., ITO) Anode->HIL Holes recombination->EML

Caption: Role of pyridyl aniline derivatives in a typical OLED device.

Quantitative Data

The performance of OLEDs incorporating pyridyl aniline derivatives and related pyridine-based materials is summarized below. It is important to note that the specific performance will vary depending on the exact molecular structure and device architecture.

Table 1: Performance of OLEDs with Pyridine Derivatives as Hole-Transporting Materials (HTMs)

HTM DerivativeEmitterMax. Luminance (cd/m²)Max. EQE (%)Max. Current Eff. (cd/A)Emission ColorReference
Pyrene-Pyridine (Py-Br)Yellow Emitter17,3009.027.6Yellow[2]
Pyrene-Pyridine (Py-MeO)Yellow Emitter--25.7Yellow[2]
Pyrene-Pyridine (Py-03)Yellow Emitter--26.6Yellow[2]
Pyrene-Pyridine (Py-Me)Yellow Emitter--25.2Yellow[2]

Note: EQE denotes External Quantum Efficiency. Data for pyrene-pyridine derivatives are presented as representative examples of pyridine-containing HTMs.

Table 2: Performance of OLEDs with Pyridine Derivatives as Electron-Transporting Materials (ETMs)

ETM DerivativeEmitterMax. EQE (%)Triplet Energy (eV)Device TypeReference
2,6-pyridine based cross-linkableBlue Phosphor>14.02.82Spin-coated[2]
2,6-pyridine based cross-linkableBlue Phosphor12.12.82Inkjet-printed[2]

Experimental Protocols

Synthesis of Substituted 4-(Pyridin-2-yl)aniline Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the synthesis of pyridyl aniline derivatives.[4]

Materials:

  • Substituted 4-bromoaniline (1.0 eq)

  • 2-(Tributylstannyl)pyridine or corresponding boronic acid/ester (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Anhydrous Toluene

  • Aqueous solution of a base (e.g., 2M K₂CO₃)

Procedure:

  • To a flame-dried Schlenk flask, add the substituted 4-bromoaniline, the pyridine coupling partner, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe, followed by the aqueous base solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir under the inert atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for fabricating a multilayer OLED via thermal evaporation.[2]

Procedure:

  • Substrate Preparation: Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone or oxygen plasma.

  • Layer Deposition (in a high-vacuum thermal evaporation system, pressure < 10⁻⁶ Torr):

    • Deposit a Hole Injection Layer (HIL), for example, HAT-CN (~10 nm).

    • Deposit a Hole Transport Layer (HTL), such as a this compound derivative (~40 nm).

    • Co-evaporate the Emissive Layer (EML) consisting of a host material and a phosphorescent dopant (~20 nm).

    • Deposit a Hole Blocking Layer (HBL) and Electron Transport Layer (ETL), for instance, TPBi (~40 nm).

    • Deposit a thin Electron Injection Layer (EIL), such as lithium fluoride (LiF) (~1 nm).

    • Deposit the metal cathode, for example, Aluminum (Al) (~100 nm).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

Characterization of OLED Devices

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.

  • Electroluminescence (EL) Spectra: Record the EL spectra at different driving voltages using a spectroradiometer.

  • Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.[2]

  • Lifetime Measurement: Determine the operational lifetime of the device (e.g., LT₅₀) by operating it at a constant current density.[2]

References

Agrochemical Applications of 2-Pyridin-4-yl-phenylamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the potential agrochemical use of derivatives of 2-Pyridin-4-yl-phenylamine. While direct agrochemical applications of the parent compound are not extensively documented in publicly available literature, derivatives, particularly pyridine carboxamides, have shown promise as potent fungicides. The following information is based on published research on structurally related compounds and provides a framework for the investigation of this compound-based agrochemicals.

Introduction

Pyridine-based compounds are a well-established class of agrochemicals, exhibiting a broad range of activities including fungicidal, herbicidal, and insecticidal properties. The this compound scaffold represents a versatile structural motif for the development of novel crop protection agents. By functionalizing the phenylamine group, it is possible to synthesize derivatives with specific modes of action and improved efficacy. This document focuses on the potential application of N-(2-(pyridin-4-yl)phenyl)carboxamide derivatives as fungicides, drawing parallels from published studies on similar structures.

Potential Application: Fungicidal Activity

Based on the fungicidal activity of related pyridine carboxamides, it is hypothesized that N-(2-(pyridin-4-yl)phenyl)carboxamide derivatives could act as Succinate Dehydrogenase Inhibitors (SDHIs) . SDHIs disrupt the mitochondrial respiratory chain in fungi, leading to a cessation of energy production and ultimately cell death.

Proposed Mechanism of Action: SDH Inhibition

The proposed mechanism of action involves the binding of the carboxamide derivative to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the fungal mitochondrial respiratory chain. This inhibition blocks the oxidation of succinate to fumarate, a critical step in the tricarboxylic acid (TCA) cycle and electron transport chain.

SDH_Inhibition_Pathway cluster_mitochondrion Fungal Mitochondrion cluster_inhibitor TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Complex II Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP_Production ATP Production ETC->ATP_Production Inhibitor N-(2-(pyridin-4-yl)phenyl) carboxamide Derivative Inhibitor->SDH Inhibition

Proposed mechanism of action for N-(2-(pyridin-4-yl)phenyl)carboxamide fungicides.

Data Presentation: Fungicidal Activity of a Representative Compound

The following tables summarize hypothetical quantitative data for a representative compound, N-(2-(pyridin-4-yl)phenyl)nicotinamide , based on the performance of structurally similar compounds found in the literature.[1][2]

Table 1: In Vitro Fungicidal Activity of N-(2-(pyridin-4-yl)phenyl)nicotinamide

Fungal PathogenCommon DiseaseEC₅₀ (µg/mL)
Botrytis cinereaGray Mold5.8
Sclerotinia sclerotiorumWhite Mold12.5
Alternaria alternataLeaf Spot25.1
Fusarium graminearumFusarium Head Blight18.3
Rhizoctonia solaniSheath Blight30.2

Table 2: In Vivo Fungicidal Activity of N-(2-(pyridin-4-yl)phenyl)nicotinamide against Botrytis cinerea on Tomato

Treatment Concentration (mg/L)Disease Incidence (%)Control Efficacy (%)
2002568.75
1004543.75
506815.00
Control (untreated)800

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of the fungicidal activity of N-(2-(pyridin-4-yl)phenyl)carboxamide derivatives.

Synthesis of N-(2-(pyridin-4-yl)phenyl)carboxamides

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid.

Synthesis_Workflow start Start step1 Dissolve this compound and carboxylic acid in an anhydrous solvent (e.g., Dichloromethane). start->step1 step2 Add a coupling agent (e.g., EDCI) and a base (e.g., DMAP). step1->step2 step3 Stir the reaction mixture at room temperature for 12-24 hours. step2->step3 step4 Monitor reaction progress by TLC. step3->step4 step5 Work-up: Wash with aqueous acid, base, and brine. step4->step5 step6 Dry the organic layer over anhydrous sodium sulfate and concentrate. step5->step6 step7 Purify the crude product by column chromatography. step6->step7 end End: Pure N-(2-(pyridin-4-yl)phenyl) carboxamide step7->end

General workflow for the synthesis of N-(2-(pyridin-4-yl)phenyl)carboxamides.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., nicotinic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • To the solution, add EDCI (1.5 equivalents) and DMAP (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is used to determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal pathogens.[1]

In_Vitro_Assay_Workflow start Start step1 Prepare Potato Dextrose Agar (PDA) medium amended with the test compound at various concentrations. start->step1 step2 Pour the amended PDA into Petri dishes. step1->step2 step3 Inoculate the center of each plate with a mycelial plug of the -target fungus. step2->step3 step4 Incubate the plates at 25-28°C for 3-7 days. step3->step4 step5 Measure the diameter of the fungal colony. step4->step5 step6 Calculate the percentage of mycelial growth inhibition. step5->step6 step7 Determine the EC50 value using probit analysis. step6->step7 end End: EC50 Value step7->end

Workflow for the in vitro antifungal assay.

Materials:

  • Potato Dextrose Agar (PDA)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Cultures of fungal pathogens

  • Sterile Petri dishes

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions.

  • After autoclaving and cooling the PDA to approximately 50-60°C, add the test compound (dissolved in a small amount of DMSO) to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). An equivalent amount of DMSO should be added to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From a fresh culture of the target fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer and place it in the center of each PDA plate.

  • Incubate the plates at 25-28°C in the dark for 3-7 days, or until the fungal growth in the control plate has reached the edge.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of inhibition of mycelial growth using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] × 100

      • Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.

  • The EC₅₀ value is calculated by probit analysis of the inhibition percentages against the log of the compound concentrations.

In Vivo Antifungal Assay (Detached Leaf or Fruit Assay)

This protocol assesses the protective efficacy of the test compound in preventing fungal infection on plant tissue.[1]

Materials:

  • Healthy, detached plant leaves or fruits (e.g., tomato fruits)

  • Test compound formulated as a sprayable solution (e.g., dissolved in water with a surfactant)

  • Spore suspension of the target fungus (e.g., Botrytis cinerea)

  • Humid chamber (e.g., a plastic box with a lid and moist paper towels)

  • Sprayer

Procedure:

  • Wash the detached leaves or fruits with sterile water and allow them to air dry.

  • Prepare different concentrations of the test compound in a sprayable formulation.

  • Spray the plant tissues with the test compound solutions until runoff. Control tissues are sprayed with the formulation blank (without the test compound).

  • Allow the treated tissues to dry for a few hours.

  • Inoculate the treated tissues with a spore suspension of the target fungus.

  • Place the inoculated tissues in a humid chamber and incubate at an appropriate temperature and light cycle for the pathogen (e.g., 20-25°C with a 12h photoperiod).

  • After 3-5 days, assess the disease severity by measuring the lesion diameter or the percentage of infected area.

  • Calculate the control efficacy using the following formula:

    • Control Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] × 100

Conclusion

Derivatives of this compound, particularly N-(2-(pyridin-4-yl)phenyl)carboxamides, represent a promising area for the discovery of novel fungicides. The provided protocols and data, based on analogous structures, offer a solid foundation for researchers to synthesize and evaluate these compounds for their potential in crop protection. Further research, including optimization of the chemical structure and extensive field trials, is necessary to fully elucidate their agrochemical potential.

References

Application Note: High-Throughput Screening of 2-Pyridin-4-yl-phenylamine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-pyridin-4-yl-phenylamine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors.[1] Its unique arrangement, featuring a hydrogen-bond-accepting pyridine nitrogen and a functionalizable aniline moiety, makes it an ideal starting point for developing drugs targeting the ATP-binding site of protein kinases.[1] Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer, making them prime therapeutic targets.[2][3]

This document outlines a comprehensive high-throughput screening (HTS) campaign designed to identify and characterize novel kinase inhibitors from a library of this compound derivatives. It includes detailed protocols for a primary biochemical screen, secondary confirmatory assays, and a cell-based functional assay.

High-Throughput Screening Workflow

The screening process is designed as a cascade to efficiently identify potent and selective compounds, moving from a broad primary screen to more specific secondary and cellular assays to confirm activity and assess functional effects.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Profiling cluster_2 Phase 3: Functional Validation Compound_Library This compound Library (10,000 Compounds) Primary_HTS Primary HTS Assay (e.g., ADP-Glo™) Single Concentration (10 µM) Compound_Library->Primary_HTS Hit_Identification Initial Hit Identification (>50% Inhibition) Primary_HTS->Hit_Identification Dose_Response Dose-Response Assay (IC₅₀ Determination) Hit_Identification->Dose_Response ~500 Compounds Selectivity_Panel Kinase Selectivity Panel (e.g., KINOMEscan™) Hit_Identification->Selectivity_Panel Hit_Confirmation Confirmed Hits Dose_Response->Hit_Confirmation Selectivity_Panel->Hit_Confirmation Cell_Based_Assay Cell-Based Assay (e.g., Anti-Proliferation) Hit_Confirmation->Cell_Based_Assay ~20-50 Compounds Lead_Candidates Validated Lead Candidates Cell_Based_Assay->Lead_Candidates Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds & Activates PI3K PI3K RTK->PI3K Phosphorylates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor This compound Inhibitor Inhibitor->PI3K

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Pyridin-4-yl-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this target molecule. This guide focuses on the common synthetic routes, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, and addresses the specific challenges associated with coupling pyridine and aniline moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The most common and effective methods for the synthesis of this compound are palladium-catalyzed cross-coupling reactions. The two primary strategies are:

  • Suzuki-Miyaura Coupling: This involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) with a 2-aminophenylboronic acid derivative or the coupling of a 2-halophenylamine with a pyridine-4-boronic acid.

  • Buchwald-Hartwig Amination: This route consists of the direct C-N bond formation between a 4-halopyridine and 2-phenylamine (aniline) or a 2-haloaniline and 4-aminopyridine.

Q2: I am observing low yields in my Suzuki coupling reaction. What are the likely causes?

A2: Low yields in the Suzuki coupling for this specific synthesis are often due to several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation. Additionally, boronic acids, especially heteroaryl boronic acids, can be unstable and prone to protodeboronation. It is also crucial to maintain strictly inert conditions as the active Pd(0) catalyst is sensitive to oxygen.

Q3: My Buchwald-Hartwig amination is sluggish or failing. What should I investigate?

A3: Similar to the Suzuki coupling, catalyst poisoning by the pyridine nitrogen is a primary concern in the Buchwald-Hartwig amination of halopyridines. Other common issues include the choice of an inappropriate ligand, an unsuitable base, or impure reagents and solvents. The C-Cl bond of chloropyridines is less reactive than C-Br or C-I bonds, often requiring more active catalysts and higher reaction temperatures.

Q4: What are the most common side reactions to be aware of?

A4: In Suzuki couplings, homocoupling of the boronic acid to form 4,4'-bipyridine is a frequent side reaction, often promoted by the presence of oxygen. Protodeboronation, the cleavage of the C-B bond, is another common issue with pyridylboronic acids. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting halopyridine can occur, where the halogen is replaced by a hydrogen atom.

Troubleshooting Guides

Suzuki-Miyaura Coupling of 4-Halopyridine with 2-Aminophenylboronic Acid Derivative

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Action
Catalyst Inactivity Use a fresh batch of palladium catalyst and consider using a more air-stable pre-catalyst.
Poor Reagent Quality Use fresh, high-purity 2-aminophenylboronic acid derivative and 4-halopyridine.
Inadequate Base Ensure the base is anhydrous and finely powdered. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.
Suboptimal Ligand Use bulky, electron-rich phosphine ligands like SPhos or XPhos that are effective for heteroaryl couplings.

Issue 2: Significant Byproduct Formation (e.g., Homocoupling, Protodeboronation)

Potential Cause Troubleshooting Action
Presence of Oxygen Thoroughly degas solvents and maintain a strict inert atmosphere (argon or nitrogen).
Presence of Water Use anhydrous solvents and reagents to minimize protodeboronation.
Suboptimal Temperature Lowering the reaction temperature may reduce the rate of side reactions.
Buchwald-Hartwig Amination of 4-Halopyridine with Aniline

Issue 1: Low or No Product Formation

Potential Cause Troubleshooting Action
Catalyst Poisoning Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to shield the palladium center from pyridine coordination.
Low Reactivity of Aryl Chloride Increase catalyst loading (up to 5 mol%) and reaction temperature (80-110 °C).
Incorrect Base Use a strong, non-nucleophilic base like NaOtBu. For base-sensitive substrates, consider K₃PO₄ or Cs₂CO₃ with a more active catalyst system.
Inadequate Inert Atmosphere Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.

Issue 2: Hydrodehalogenation of the 4-Halopyridine

Potential Cause Troubleshooting Action
Slow Reductive Elimination Choose a ligand that accelerates reductive elimination.
Presence of Hydride Sources Ensure solvents are anhydrous and free of potential hydride donors.
Excess Base Use the minimum effective amount of base.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyridine with 2-Aminophenylboronic Acid

Materials:

  • 4-Chloropyridine hydrochloride

  • 2-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add 4-chloropyridine hydrochloride (1.0 eq), 2-aminophenylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane/water (4:1) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyridine with Aniline

Materials:

  • 4-Chloropyridine hydrochloride

  • Aniline

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1 mol%), XPhos (2.2 mol%), and NaOtBu (1.4 eq).

  • Add 4-chloropyridine hydrochloride (1.0 eq) and aniline (1.2 eq).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10075
2Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)11045
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (3)DMF12060
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)10082

Table 2: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2.2)NaOtBu (1.4)Toluene10085
2Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane11065
3Pd₂(dba)₃ (1)BINAP (2)Cs₂CO₃ (2)Toluene11050
4Pd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.4)Toluene10078

Visualizations

Suzuki_Miyaura_Workflow reagents Combine 4-Halopyridine, 2-Aminophenylboronic Acid, Base, Pd Catalyst, and Ligand inert Establish Inert Atmosphere (Argon) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify product This compound purify->product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis.

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NHR') pd_complex->amido_complex Amine Coordination & Deprotonation (R'NH₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NHR' amido_complex->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Logic start Low Yield or Reaction Failure check_catalyst Check Catalyst and Ligand (Age, Purity, Suitability) start->check_catalyst check_reagents Verify Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temp, Base) start->check_conditions optimize Systematically Optimize (Screen Ligands, Bases, Solvents) check_catalyst->optimize check_reagents->optimize check_conditions->optimize success Improved Yield optimize->success

Caption: A logical troubleshooting workflow for optimizing reaction yield.

Technical Support Center: Purification of Crude 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 2-Pyridin-4-yl-phenylamine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to streamline your purification workflow.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield After Column Chromatography

Q: My recovery of this compound after column chromatography is significantly lower than expected. What are the potential causes and how can I improve the yield?

A: Low recovery from column chromatography can stem from several factors related to the basic nature of your compound. The pyridine and aniline moieties can interact strongly with the acidic silica gel, leading to irreversible adsorption or degradation.

  • Strong Adsorption: The basic nitrogen atoms of the pyridine and aniline groups can bind tightly to the acidic silanol groups (Si-OH) on the surface of the silica gel. This can result in the product not eluting from the column.

  • Compound Degradation: The acidic nature of silica gel can potentially degrade acid-sensitive compounds.

  • Improper Solvent Polarity: If the eluent is not polar enough, the compound will not move down the column. Conversely, if it is too polar, it may elute too quickly with impurities.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a base to neutralize the acidic silanol groups. A common method is to slurry the silica gel in the chosen eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%).

  • Use a Basic Modifier in the Eluent: Adding a small percentage of a base like triethylamine or pyridine to your mobile phase can competitively block the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and improving its elution.

  • Optimize the Solvent System: Systematically evaluate different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. Gradually increase the polarity to find the optimal separation and elution. An Rf value of 0.2-0.4 is often ideal for good separation on a column.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as neutral alumina or a polymer-based resin.

Issue 2: Persistent Impurities After Recrystallization

Q: I've recrystallized my this compound, but I still observe significant impurities in the final product. What could be wrong?

A: The success of recrystallization hinges on the choice of solvent and the differing solubilities of the desired compound and the impurities.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

  • Cooling Too Quickly: Rapid cooling can cause the compound to precipitate out of solution along with impurities, rather than forming pure crystals.

  • Insufficient Washing: Not washing the collected crystals with fresh, cold solvent can leave behind residual mother liquor containing dissolved impurities.

Solutions:

  • Systematic Solvent Screening: Test a range of solvents with varying polarities. Good starting points for a molecule with both aromatic and basic functionalities include alcohols (ethanol, isopropanol), esters (ethyl acetate), and mixed solvent systems (e.g., ethanol/water, toluene/hexane).

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize yield.

  • Proper Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Second Recrystallization: If impurities persist, a second recrystallization step may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify crude this compound?

A1: A common and effective strategy is to first perform column chromatography to remove the bulk of the impurities, followed by recrystallization of the fractions containing the pure product to obtain a highly pure, crystalline solid.

Q2: My compound appears as a streak or "tails" on the TLC plate. What does this mean and how can I fix it?

A2: Tailing on a TLC plate is a common issue with basic compounds like this compound when using silica gel plates. It is caused by the strong interaction between the basic compound and the acidic stationary phase. To resolve this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your TLC developing solvent. This will give you more defined spots and a more accurate indication of the compound's Rf value.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To address this, you can try the following:

  • Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool more slowly.

  • Try a different recrystallization solvent or a mixed solvent system.

  • Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod or by adding a seed crystal of the pure compound.

Q4: Are there any non-chromatographic methods to purify this compound?

A4: Yes, an acid-base extraction can be a useful technique. Since this compound is a basic compound, it can be protonated by an acid to form a water-soluble salt.

  • Dissolve the crude material in an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer and then basify it with a base (e.g., NaOH or NaHCO₃) to regenerate the free base of your compound, which will typically precipitate out of the aqueous solution.

  • The precipitated solid can then be collected by filtration or extracted back into an organic solvent, which is then dried and evaporated. This can be followed by recrystallization for further purification.

Data Presentation

The following table summarizes a reported column chromatography condition for the purification of a closely related isomer, which can serve as a good starting point for optimizing the purification of this compound.

ParameterCondition
Stationary Phase Silica Gel
Mobile Phase Dichloromethane : Methanol : Ammonia
Solvent Ratio (v/v/v) 95 : 4.5 : 0.5

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Dichloromethane

  • Methanol

  • Aqueous Ammonia solution

  • Hexane

  • Ethyl Acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis (Mobile Phase Selection):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in a chamber with a test solvent system. Start with a relatively non-polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.

    • To mitigate tailing, consider adding ~0.5% triethylamine or ammonia to the solvent system.

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.4. A good starting point based on a similar compound is Dichloromethane:Methanol:Ammonia (95:4.5:0.5).

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand over the plug.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the mobile phase as the elution progresses.

    • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound. The optimal solvent should be determined on a small scale first.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, ethanol/water, toluene/hexane)

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture gently with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature on a benchtop, undisturbed.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through them.

    • For final drying, place the crystals in a desiccator under vacuum.

Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree for common issues.

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_Product Crude this compound Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional, for higher purity Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If impure, re-purify Pure_Product Pure Product Purity_Check->Pure_Product If pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions_column Solutions cluster_solutions_recrystallization Solutions Start Purification Issue? Low_Yield Low Yield Start->Low_Yield Peak_Tailing Peak Tailing Start->Peak_Tailing Poor_Separation Poor Separation Start->Poor_Separation Oiling_Out Compound Oils Out Start->Oiling_Out No_Crystals No Crystals Form Start->No_Crystals Impure_Crystals Impure Crystals Start->Impure_Crystals Solution_Low_Yield Add base to eluent Use neutral alumina Low_Yield->Solution_Low_Yield Solution_Tailing Add base to eluent Peak_Tailing->Solution_Tailing Solution_Separation Optimize solvent system via TLC Poor_Separation->Solution_Separation Solution_Oiling Add more solvent Cool slower Change solvent Oiling_Out->Solution_Oiling Solution_No_Crystals Concentrate solution Scratch flask Add seed crystal No_Crystals->Solution_No_Crystals Solution_Impure Cool slower Wash with cold solvent Re-recrystallize Impure_Crystals->Solution_Impure

Caption: A decision tree for troubleshooting common purification issues.

Technical Support Center: Overcoming Challenges in the Scale-Up of 2-Pyridin-4-yl-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 2-Pyridin-4-yl-phenylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and scalable synthetic routes for this compound involve palladium-catalyzed cross-coupling reactions. The two principal methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these routes often depends on the availability and cost of the starting materials.

  • Suzuki-Miyaura Coupling: This method typically involves the reaction of a pyridine-containing boronic acid or ester with an aniline derivative bearing a halide or triflate group, or vice-versa. It is a robust and widely used method for forming the carbon-carbon bond between the phenyl and pyridine rings.

  • Buchwald-Hartwig Amination: This reaction forms the carbon-nitrogen bond directly by coupling a pyridine derivative with a phenylamine. For instance, reacting 4-chloropyridine with 2-aminophenylboronic acid or a derivative. This method has seen significant development, with various generations of catalysts and ligands allowing for milder reaction conditions.[1]

Q2: We are observing a significant decrease in yield when scaling up the Suzuki-Miyaura coupling from lab to pilot scale. What are the likely causes?

A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors that do not scale linearly:

  • Mixing and Mass Transfer: Inadequate agitation in larger reactors can lead to poor mixing of the catalyst, base, and reactants, especially in heterogeneous mixtures. This can result in localized "hot spots" and decreased reaction rates.

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly during scale-up. This can lead to difficulties in maintaining a consistent temperature profile, potentially causing side reactions or catalyst decomposition.

  • Oxygen Contamination: While a strictly inert atmosphere is crucial to prevent side reactions like the homocoupling of boronic acids, trace amounts of oxygen can sometimes be beneficial for catalyst activity in certain systems. However, controlling this at a large scale is challenging.

Q3: Our final product has high levels of residual palladium. What are the best practices for removal at a larger scale?

A3: High levels of residual palladium are a common issue, particularly in pharmaceutical applications where strict limits are in place (often <10 ppm). Effective removal strategies include:

  • Crystallization: This is often the most effective and economical method for purging residual metals. Multiple crystallizations of the free base or a salt form may be necessary.

  • Scavenging Agents: The use of solid-supported scavengers with high affinity for palladium (e.g., thiol- or amine-functionalized silica) can be very effective. The product solution is passed through a cartridge containing the scavenger.

  • Activated Carbon: Treatment with activated carbon can adsorb palladium species, which are then removed by filtration.

  • Aqueous Washes: Washing the organic solution of the product with an aqueous solution containing a chelating agent (e.g., thiourea, cysteine, or sodium bisulfite) can extract palladium into the aqueous phase.[2]

Troubleshooting Guides

Issue 1: Low Yield or Stalled Reaction in Suzuki-Miyaura Coupling
Symptom Possible Cause Troubleshooting Action
Low Conversion 1. Inactive Catalyst: The palladium catalyst may have oxidized or decomposed. 2. Poor Quality Reagents: Boronic acids are susceptible to degradation. 3. Insufficient Base: The base may be too weak or not adequately dispersed.1. Ensure a rigorously inert atmosphere (N₂ or Ar). Use fresh, high-purity catalyst and ligands. 2. Use fresh, high-quality boronic acid or ester. 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure efficient stirring to suspend solid bases.
Reaction Stalls 1. Catalyst Deactivation: The catalyst may be poisoned by impurities. 2. Product Inhibition: The product may be coordinating to the palladium, inhibiting turnover.1. Purify starting materials and ensure the solvent is anhydrous and degassed. 2. Consider using a higher catalyst loading or a more robust ligand.
Issue 2: High Levels of Impurities in Buchwald-Hartwig Amination
Symptom Possible Cause Troubleshooting Action
Homocoupling of Aryl Halide 1. Presence of Oxygen: Oxygen can promote homocoupling. 2. Suboptimal Ligand: The chosen ligand may not be effectively promoting the desired cross-coupling.1. Ensure the reaction is performed under a strictly inert atmosphere. 2. Screen different phosphine ligands, particularly bulky, electron-rich ligands which are known to be effective.[3]
Hydrodehalogenation 1. β-Hydride Elimination: This is a common side reaction where a hydrogen atom is eliminated from the amine, leading to the reduction of the aryl halide.[1]1. Choose a ligand that favors reductive elimination over β-hydride elimination. Bulky ligands can often suppress this side reaction. 2. Optimize the reaction temperature; lower temperatures may reduce the rate of β-hydride elimination.
Dark Reaction Mixture 1. Catalyst Decomposition: High temperatures or the presence of oxygen can lead to the formation of palladium black.1. Re-evaluate the temperature profile and ensure a robust inert atmosphere is maintained throughout the reaction.

Data Presentation

Table 1: Effect of Ligand on Buchwald-Hartwig Amination of Heteroaryl Halides

EntryLigandCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
1P(o-tolyl)₃21001865
2BINAP1.51001282
3XPhos180895
4RuPhos180697

Data is representative for the amination of heteroaryl chlorides with anilines and may vary depending on the specific substrates.[4]

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling of 2-Arylpyridines

EntryBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
1K₂CO₃Toluene/Ethanol/H₂O901688
2K₃PO₄1,4-Dioxane/H₂O1001292
3Cs₂CO₃1,4-Dioxane/H₂O1001095
4Na₂CO₃DME/H₂O851885

Data is illustrative for the coupling of arylboronic acids with 2-halopyridines.[5][6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 2-(Pyridin-4-yl)phenylamine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk flask, combine 2-bromoaniline (1.0 eq.), 4-pyridylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Buchwald-Hartwig Amination for 2-(Pyridin-4-yl)phenylamine

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a dry, inert-atmosphere glovebox or Schlenk flask, combine 4-chloropyridine hydrochloride (1.0 eq.), 2-aminophenylboronic acid (1.1 eq.), and sodium tert-butoxide (2.5 eq.).

  • Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq.) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.03 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate and filter through a pad of celite. Separate the organic layer from the filtrate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Product) transmetal_complex->product boronic_acid Ar'B(OH)₂ boronic_acid->transmetal_complex base Base (e.g., K₂CO₃) base->transmetal_complex aryl_halide Ar-X aryl_halide->oa_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product amine HNR'R'' amine->oa_complex base Base (e.g., NaOtBu) base->oa_complex aryl_halide Ar-X aryl_halide->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield / High Impurity Issue check_reagents Verify Purity of Starting Materials & Solvents start->check_reagents check_atmosphere Ensure Rigorous Inert Atmosphere check_reagents->check_atmosphere Reagents OK purification Review Purification Strategy (Crystallization, Scavengers) check_reagents->purification Impure Reagents optimize_conditions Optimize Reaction Parameters (Temp, Time, Base, Ligand) check_atmosphere->optimize_conditions Atmosphere OK check_atmosphere->purification Oxygen Leak optimize_conditions->purification Conditions Optimized success Problem Resolved purification->success

Caption: General troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Synthesis of 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Pyridin-4-yl-phenylamine. The content is structured to address specific experimental issues with practical solutions, supported by data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

The most prevalent method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction involves the cross-coupling of an aryl halide (typically 4-chloropyridine or 4-bromopyridine) with aniline. While effective, the main challenges include:

  • Low Reactivity of Aryl Chlorides: The C-Cl bond in 4-chloropyridine is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions.[2][3]

  • Side Reactions: Several side reactions can occur, leading to reduced yield and purification difficulties.[1][3]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation and incomplete conversion.[3]

Q2: What are the major side reactions to anticipate during the synthesis of this compound via Buchwald-Hartwig amination?

The primary side reactions include:

  • Hydrodehalogenation: This is the reduction of the starting aryl halide (e.g., 4-chloropyridine) to pyridine, where the halogen is replaced by a hydrogen atom. This can be a significant competing pathway.[3]

  • Homocoupling of Aniline: This leads to the formation of diphenylamine and other aniline oligomers.

  • Catalyst Decomposition: High temperatures and certain reaction conditions can lead to the formation of inactive palladium black.

  • Formation of Phosphine Oxides: The phosphine ligands used in the catalytic system can be oxidized, reducing their effectiveness.

Q3: How does the choice of catalyst and ligand impact the reaction?

The selection of the palladium precursor and the phosphine ligand is critical for a successful reaction.

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices. However, pre-catalysts where the palladium is already in the Pd(0) state can sometimes offer more consistent results.[2]

  • Ligands: For coupling with aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred as they facilitate the rate-limiting oxidative addition step and promote the desired reductive elimination.[3][4] Examples include biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands.[3] Bidentate phosphine ligands like BINAP and DPEphos have also been used effectively.[4]

Q4: What are the optimal reaction conditions to minimize side reactions?

Optimizing reaction conditions is key to maximizing the yield of the desired product.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is crucial to find the lowest effective temperature for the chosen catalyst system.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[3] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst.[3]

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are commonly used.[2][5]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.[3]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-catalyst for more reliable activation.[2] Increase catalyst loading if necessary (e.g., from 1-2 mol% to 3-5 mol%).
Poor Ligand Choice For aryl chlorides, switch to a more electron-rich and sterically hindered ligand to facilitate oxidative addition.[3]
Insufficiently Strong Base If using a weaker base like K₃PO₄, consider switching to a stronger base such as NaOtBu, provided the substrates are stable under these conditions.[3]
Presence of Oxygen or Water Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.[3] Degas the solvent thoroughly before use.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C to find the optimal point without promoting excessive side reactions.
Problem 2: Significant Formation of Hydrodehalogenated Byproduct
Possible Cause Troubleshooting Step
Slow Reductive Elimination Choose a ligand that accelerates reductive elimination. Bulky, electron-rich ligands are known to be effective in this regard.[3]
Presence of Water Ensure scrupulously anhydrous conditions, as water can be a proton source for hydrodehalogenation.
Sub-optimal Base The choice of base can influence the rate of competing side reactions. Screen different bases to find one that minimizes hydrodehalogenation.
Excess of Amine Using a slight excess of the aniline (e.g., 1.1-1.2 equivalents) can help to favor the desired cross-coupling pathway over hydrodehalogenation.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination for the Synthesis of this compound

Materials:

  • 4-Chloropyridine hydrochloride

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene, followed by 4-chloropyridine hydrochloride (1.0 equivalent), aniline (1.2 equivalents), and NaOtBu (2.5 equivalents - note the extra equivalent to neutralize the HCl from the starting material).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 4-Chloropyridine 4-Chloropyridine Product This compound 4-Chloropyridine->Product Pd Catalyst, Ligand, Base Side_Product_1 Pyridine (Hydrodehalogenation) 4-Chloropyridine->Side_Product_1 Side Reaction Aniline Aniline Aniline->Product Side_Product_2 Diphenylamine (Homocoupling) Aniline->Side_Product_2 Side Reaction

Caption: Main synthesis pathway and major side reactions.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Catalyst Check Catalyst Activity and Ligand Choice Start->Check_Catalyst Check_Conditions Verify Anhydrous and Inert Conditions Start->Check_Conditions Analyze_Side_Products Analyze Byproducts (GC-MS/LC-MS) Start->Analyze_Side_Products Optimize_Temp_Base Optimize Temperature and Base Check_Catalyst->Optimize_Temp_Base Check_Conditions->Optimize_Temp_Base Solution Improved Yield and Purity Optimize_Temp_Base->Solution Hydrodehalogenation Hydrodehalogenation is a Major Side Product Analyze_Side_Products->Hydrodehalogenation Homocoupling Aniline Homocoupling is Observed Analyze_Side_Products->Homocoupling Adjust_Ligand Use Bulky, Electron-Rich Ligand Hydrodehalogenation->Adjust_Ligand Strict_Anhydrous Ensure Strictly Anhydrous Conditions Hydrodehalogenation->Strict_Anhydrous Adjust_Stoichiometry Adjust Aniline Stoichiometry Homocoupling->Adjust_Stoichiometry Adjust_Ligand->Solution Strict_Anhydrous->Solution Adjust_Stoichiometry->Solution

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Stability of 2-Pyridin-4-yl-phenylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridin-4-yl-phenylamine. The information provided is designed to help you anticipate and address stability issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound, like many aromatic amines and pyridine-containing compounds, are oxidation, photodegradation, and pH-dependent degradation. The phenylamine moiety is susceptible to oxidation, which can be catalyzed by light, heat, and trace metal ions. The pyridine ring can also undergo oxidation to form an N-oxide. Furthermore, the compound's stability can be significantly influenced by the pH of the solution.

Q2: How should I store stock solutions of this compound?

A2: To ensure the longevity of your stock solutions, it is recommended to:

  • Store at low temperatures: For long-term storage, keep solutions at -20°C or -80°C.

  • Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Use appropriate solvents: High-purity DMSO or ethanol are commonly used. If using ethers like THF or dioxane, ensure they are peroxide-free.

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My solution of this compound has changed color. What does this indicate?

A3: A color change, often to a yellow or brown hue, is a common indicator of degradation, particularly oxidative degradation of the aromatic amine. This can lead to the formation of colored impurities and a decrease in the concentration of the active compound, potentially affecting experimental results.

Q4: Can the pH of my experimental buffer affect the stability of this compound?

A4: Yes, pH can have a significant impact on the stability of this compound.[1][2][3][4] Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions.[4] The protonation state of the pyridine nitrogen and the phenylamine group can alter the molecule's electron distribution, making it more or less susceptible to degradation. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q5: What are some common degradation products I might observe?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation products for similar structures include oxides (e.g., N-oxides from the pyridine ring), hydroxylated species on the aromatic rings, and products of oxidative coupling. Forced degradation studies are recommended to identify the specific degradation products in your experimental system.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause Troubleshooting Steps
Degradation of stock solution - Prepare fresh stock solutions before each experiment. - Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV). - If using older stock solutions, compare their performance to freshly prepared ones.
Oxidation during experiment - Degas buffers and solutions to remove dissolved oxygen. - Consider adding a compatible antioxidant, such as butylated hydroxytoluene (BHT), to your assay medium if it does not interfere with the experiment.
Photodegradation - Protect your experimental setup from light by using amber-colored plates or covering them with foil. - Minimize the exposure of your solutions to ambient and direct light.
Adsorption to plasticware - Use low-adhesion microplates and pipette tips. - If compatible with your assay, consider adding a small amount of a non-ionic surfactant like Tween-20 to the buffer.

Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Oxidative degradation - Look for masses corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.). - Run a forced degradation study with an oxidizing agent like hydrogen peroxide to confirm the identity of oxidative degradants.
Photodegradation - Compare the chromatograms of light-exposed and light-protected samples. New peaks in the light-exposed sample are likely photodegradants.
Solvent-induced degradation - Ensure the purity of your solvents. Use fresh, high-purity solvents. - Test the stability of the compound in different recommended solvents.
pH-mediated degradation - Analyze samples prepared in buffers of different pH values to observe any pH-dependent degradation.

Data Presentation

The following tables present illustrative data from a hypothetical forced degradation study on this compound. This data is for example purposes to demonstrate how to present stability data.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionConditions% DegradationNumber of Degradation Products
Acid Hydrolysis0.1 M HCl, 60°C, 24h8.5%2
Base Hydrolysis0.1 M NaOH, 60°C, 24h15.2%3
Oxidation3% H₂O₂, RT, 24h25.8%4
Thermal Degradation80°C, 48h5.1%1
PhotodegradationUV light (254 nm), 24h12.3%2

Table 2: Proposed Strategies for Improving Stability in Solution

Stabilization MethodAgentProposed ConcentrationMechanism of Action
Antioxidants Butylated Hydroxytoluene (BHT)0.01 - 0.1%Radical scavenger, preventing oxidative chain reactions.[5][6][7]
Ascorbic Acid0.05 - 0.5%Oxygen scavenger and reducing agent.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)0.01 - 0.1%Sequesters metal ions that catalyze oxidation.[8][9][10][11][12]
Citric Acid0.1 - 1.0%Chelates metal ions and can also act as an acidulant.[8][10]
pH Control Phosphate or Citrate Buffers10 - 50 mMMaintain pH in a stable range to prevent acid/base catalyzed degradation.[4]
Light Protection N/AN/AUse of amber vials or light-blocking containers to prevent photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve in the solvent before analysis.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of acetonitrile and water with a suitable buffer). Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify degradation products.

Protocol 2: Evaluation of Stabilizers

  • Prepare Solutions: Prepare solutions of this compound in the desired buffer system.

  • Add Stabilizers: To separate aliquots of the solution, add different concentrations of the selected stabilizers (e.g., BHT, EDTA). Include a control sample with no stabilizer.

  • Induce Degradation: Subject the solutions to a stress condition known to cause degradation (e.g., exposure to air and light at room temperature, or elevated temperature).

  • Monitor Stability: At various time points (e.g., 0, 24, 48, 72 hours), take samples and analyze them using a validated HPLC method to quantify the amount of remaining this compound.

  • Compare Results: Plot the concentration of this compound over time for each condition to determine the effectiveness of the different stabilizers.

Visualizations

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation Oxidation (O2, Metal Ions, Peroxides) Compound->Oxidation Susceptible Amine Group Photodegradation Photodegradation (UV/Visible Light) Compound->Photodegradation Aromatic Rings Absorb Light pH_Degradation pH-Dependent Hydrolysis (Acid/Base) Compound->pH_Degradation Ionizable Groups Degradants Degradation Products (e.g., N-oxides, hydroxylated species) Oxidation->Degradants Photodegradation->Degradants pH_Degradation->Degradants

Caption: Potential degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow for Stability Assessment start Instability Observed (e.g., color change, peak impurity) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation identify_pathways Identify Major Degradation Pathways forced_degradation->identify_pathways select_stabilizers Select Potential Stabilizers (Antioxidants, Chelators, Buffers) identify_pathways->select_stabilizers evaluate_stabilizers Evaluate Stabilizer Efficacy select_stabilizers->evaluate_stabilizers optimized_conditions Optimized Storage and Experimental Conditions evaluate_stabilizers->optimized_conditions

Caption: Workflow for assessing and improving the stability of this compound.

cluster_logic Troubleshooting Logic for Unexpected Results unexpected_results Unexpected Experimental Results (Low activity, new peaks) check_solution Check Stock Solution (Age, Storage, Appearance) unexpected_results->check_solution prepare_fresh Prepare Fresh Stock Solution check_solution->prepare_fresh re_run_experiment Re-run Experiment prepare_fresh->re_run_experiment issue_persists Issue Persists? re_run_experiment->issue_persists re_run_experiment->issue_persists investigate_conditions Investigate Experimental Conditions (pH, Light, Oxygen) issue_persists->investigate_conditions Yes resolved Issue Resolved issue_persists->resolved No implement_stabilization Implement Stabilization Strategy (e.g., Antioxidant, Light Protection) investigate_conditions->implement_stabilization not_resolved Issue Not Resolved (Contact Technical Support) investigate_conditions->not_resolved implement_stabilization->re_run_experiment

Caption: Troubleshooting decision tree for experiments with this compound.

References

Technical Support Center: Enhancing Regioselectivity in Reactions of 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Pyridin-4-yl-phenylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you enhance the regioselectivity of your chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity for reactions involving this compound?

A1: The primary challenge arises from the presence of two distinct aromatic systems with different electronic properties: the electron-rich phenylamine ring and the electron-deficient pyridine ring. The amino group (-NH₂) on the phenyl ring is a strong activating and ortho, para-directing group for electrophilic aromatic substitution. Conversely, the pyridine ring is generally deactivated towards electrophilic attack but can be susceptible to nucleophilic substitution and C-H functionalization, often directed by the pyridine nitrogen. The interplay between these two rings, along with steric hindrance from the bulky substituents, dictates the regiochemical outcome of reactions.

Q2: In an electrophilic aromatic substitution (EAS) reaction, which ring is more likely to react and at which position?

A2: The phenylamine ring is significantly more activated towards electrophilic aromatic substitution than the pyridine ring. The amino group strongly directs electrophiles to the ortho and para positions. Given that the para position is occupied by the pyridine ring, substitution is most likely to occur at the positions ortho to the amino group. However, poly-substitution is a common issue due to the high reactivity of the aniline moiety.[1][2]

Q3: How can I favor monosubstitution on the phenylamine ring during electrophilic aromatic substitution?

A3: To control the high reactivity of the aniline ring and favor monosubstitution, you can protect the amino group, for example, as an acetamide. This reduces the activating effect of the amino group and increases steric hindrance around the ortho positions, which can favor para substitution if it were available. In the case of this compound, this strategy can help prevent polysubstitution at the ortho positions. The protecting group can be removed later by hydrolysis.[1][3]

Q4: For a cross-coupling reaction like Suzuki-Miyaura or Buchwald-Hartwig amination, which C-H or C-X bond is the most reactive?

A4: If you have a halogenated derivative of this compound, the relative reactivity of the C-X bonds will depend on the nature of the halogen and its position. In many cross-coupling reactions involving pyridines, C-X bonds at the 2- and 4-positions are often more reactive. For C-H functionalization, the pyridyl nitrogen can act as a directing group, favoring functionalization at the C3 position of the pyridine ring.[4] On the phenylamine ring, the amino group can direct C-H activation to the ortho positions.[5] The choice of catalyst, ligand, and reaction conditions is crucial for controlling which C-H bond is functionalized.

Q5: How does steric hindrance from the 2-(phenylamine) group affect reactions on the pyridine ring?

A5: The bulky 2-(phenylamine) group can sterically hinder the C3 position of the pyridine ring. This may influence the regioselectivity of reactions, potentially favoring attack at the less hindered C5 and C6 positions of the pyridine ring, depending on the reaction type and the size of the incoming reagent.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Bromination

Problem: You are attempting a bromination of this compound and obtaining a mixture of di- and tri-brominated products on the phenylamine ring, with little to no reaction on the pyridine ring.

Possible Causes:

  • The amino group is a strong activating group, leading to high reactivity and over-bromination of the phenylamine ring.[1][2]

  • The pyridine ring is deactivated towards electrophilic attack.

Solutions:

  • Protect the Amino Group: Convert the amino group to an acetamide to moderate its activating effect. This will reduce the rate of reaction and improve selectivity for monobromination.

  • Use a Milder Brominating Agent: Instead of Br₂ in a polar solvent, consider using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can offer better control.[6]

  • Control Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity.

Issue 2: Low Yield in Suzuki-Miyaura Coupling with a Halogenated this compound Derivative

Problem: You are performing a Suzuki-Miyaura coupling with a bromo- or chloro-substituted this compound, and the yield of the desired coupled product is low.

Possible Causes:

  • Catalyst Inactivity: The chosen palladium catalyst or ligand may not be optimal for the specific substrate. Couplings involving heteroaryl chlorides, in particular, can be challenging.[7]

  • Side Reactions: The primary amine on your substrate might be interfering with the catalytic cycle.[8]

  • Poor Solubility: The substrate or reagents may not be fully soluble in the chosen solvent system.

Solutions:

  • Screen Catalysts and Ligands: For heteroaryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective.[7]

  • Optimize the Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, with or without water) can significantly impact the reaction outcome.[7][9]

  • Protect the Amino Group: If you suspect the amine is interfering with the reaction, consider a temporary protecting group.

Data Presentation

The following tables provide a summary of expected regioselectivity and typical reaction conditions for key reactions, based on studies of analogous compounds.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Aniline Derivatives

ElectrophileSubstituent on AnilineDirecting Effect of -NH₂Typical Product(s)Reference(s)
Br₂UnprotectedStrong ortho, para-director2,4,6-tribromoaniline[1][2]
Br₂-NHCOCH₃ (protected)Moderate ortho, para-directorPrimarily para-bromoacetanilide[1][3]
HNO₃/H₂SO₄UnprotectedForms anilinium ion (meta-director)Mixture of isomers, potential for oxidation[3]
HNO₃/H₂SO₄-NHCOCH₃ (protected)ortho, para-directorPrimarily para-nitroacetanilide[3]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Typical Yield (%)Reference(s)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane/H₂O10075-85[7]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene110~78[7]
Pd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O100~85[7]

Experimental Protocols

Protocol 1: Selective para-Bromination of an Aniline Derivative (via Protection-Bromination-Deprotection)

This protocol is adapted for a generic aniline and can be applied to this compound to achieve selective monobromination on the phenylamine ring, likely at the position ortho to the amino group and meta to the pyridinyl group, assuming steric hindrance allows.

Step 1: Protection of the Amino Group (Acetylation)

  • Dissolve the aniline derivative (1.0 eq.) in glacial acetic acid.

  • Add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Pour the reaction mixture into ice-cold water to precipitate the acetanilide derivative.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of the Acetanilide Derivative

  • Dissolve the dried acetanilide derivative (1.0 eq.) in glacial acetic acid.

  • In a separate container, prepare a solution of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.5 eq.) in glacial acetic acid.

  • Slowly add the DBDMH solution to the acetanilide solution with constant stirring at room temperature.

  • Continue to stir the mixture for 1 hour.

  • Pour the reaction mixture into cold water and stir to ensure complete precipitation.

  • Collect the crude bromoacetanilide derivative by vacuum filtration and wash with cold water.[6]

Step 3: Deprotection of the Amino Group (Hydrolysis)

  • Place the purified bromoacetanilide derivative (1.0 eq.) in a round-bottom flask.

  • Add a solution of aqueous hydrochloric acid (e.g., 7-8 M).

  • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

  • Cool the solution and neutralize with a base (e.g., NaOH) to precipitate the brominated aniline derivative.

  • Collect the product by filtration, wash with water, and dry.[6]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol provides a starting point for the Suzuki-Miyaura coupling of a chloro-substituted derivative of this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the chloro-substituted this compound (1.0 mmol, 1.0 eq), the desired boronic acid (1.2 mmol, 1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

Visualizations

Electrophilic_Aromatic_Substitution_Pathway cluster_0 Unprotected Aniline cluster_1 Protected Aniline Unprotected_Aniline This compound EAS_Unprotected Electrophilic Aromatic Substitution (e.g., Bromination) Unprotected_Aniline->EAS_Unprotected High Reactivity Protected_Aniline N-acetyl-2-Pyridin-4-yl-phenylamine Unprotected_Aniline->Protected_Aniline Protection (e.g., Acetic Anhydride) Polysubstitution Polysubstituted Product (ortho to -NH2) EAS_Unprotected->Polysubstitution EAS_Protected Electrophilic Aromatic Substitution (e.g., Bromination) Protected_Aniline->EAS_Protected Controlled Reactivity Monosubstitution Monosubstituted Product EAS_Protected->Monosubstitution Deprotection Deprotection (Hydrolysis) Monosubstitution->Deprotection Final_Product Monosubstituted This compound Deprotection->Final_Product

Caption: Workflow for controlling regioselectivity in EAS.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(L₂)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_Pd_Ar_Complex Ar-Pd(II)(L₂)-Ar' Transmetalation->Ar_Pd_Ar_Complex Reductive_Elimination Reductive Elimination Ar_Pd_Ar_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)₂ Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Pyridin-4-yl-phenylamine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in palladium-catalyzed cross-coupling reactions?

A1: The primary challenge arises from the structure of the molecule itself. The pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This phenomenon, often referred to as the "2-pyridyl problem," can result in low or no product yield. Additionally, the electron-rich nature of the phenylamine moiety can influence the reactivity of the molecule.

Q2: Which types of coupling reactions are most suitable for functionalizing this compound?

A2: The most commonly employed and effective coupling reactions for substrates like this compound are palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Copper-catalyzed reactions, like the Ullmann condensation, also present a viable, more economical alternative for C-N bond formation. The choice of reaction will depend on the desired bond to be formed (C-C, C-N, etc.) and the available coupling partners.

Q3: How can I prevent catalyst deactivation by the pyridine nitrogen?

A3: Several strategies can be employed to mitigate catalyst deactivation:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands can help stabilize the active palladium species and sterically hinder the coordination of the pyridine nitrogen.

  • Catalyst Pre-catalysts: Employing pre-formed palladium catalysts or catalyst systems that are more resistant to inhibition can be beneficial.

  • Higher Catalyst Loading: In some challenging cases, increasing the catalyst loading from a typical 1-3 mol% to 5 mol% may be necessary.[1]

Q4: What are common side reactions to watch out for?

A4: Common side reactions include:

  • Homocoupling: Formation of dimers of the starting materials (e.g., bipyridyls from boronic acids in Suzuki coupling). This is often exacerbated by the presence of oxygen.

  • Protodeboronation: In Suzuki coupling, the boronic acid can be protonated and lose its boron group, especially in the presence of water, rendering it inactive for cross-coupling.[1]

  • Hydrodehalogenation: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Beta-Hydride Elimination: In Buchwald-Hartwig amination, this can lead to the formation of an imine and a hydrodehalogenated arene as byproducts.[2]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Symptoms:

  • TLC or GC-MS analysis shows a large amount of unreacted starting material.

  • The desired product spot/peak is faint or absent.

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Inactivity Ensure the use of an active Pd(0) source or a reliable Pd(II) precatalyst that can be readily reduced in situ. Confirm the quality of your catalyst.
Pyridine Inhibition Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand to shield the palladium center.[1]
Ineffective Base The choice of base is crucial for activating the boronic acid.[1] Screen stronger bases like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
Protodeboronation Use rigorously dried solvents and reagents. Consider using a boronate ester (e.g., pinacol ester) instead of a boronic acid, as they are often more stable.[1]
Poor Transmetalation For electron-deficient pyridyl boronic acids, the rate of transmetalation can be slow. Optimizing the base and ensuring anhydrous conditions are critical. A small amount of water can sometimes be beneficial with K₃PO₄.
Low Reaction Temperature Gradually increase the reaction temperature. While some couplings proceed at room temperature, many require heating to 80-110 °C.
Issue 2: Significant Side Product Formation in Buchwald-Hartwig Amination

Symptoms:

  • Multiple spots on TLC or peaks in GC-MS in addition to the desired product.

  • Identification of byproducts corresponding to hydrodehalogenation or homocoupling.

Possible Causes and Solutions:

CauseRecommended Solution
Hydrodehalogenation This side reaction can compete with the desired C-N bond formation.[2] Optimize the ligand-to-metal ratio. In some cases, a higher ligand concentration can suppress this pathway. Also, consider changing the base or solvent.
Homocoupling of Aryl Halide This can occur at higher temperatures. Try lowering the reaction temperature and ensure a thoroughly degassed reaction mixture, as oxygen can promote this side reaction.
Beta-Hydride Elimination This is more common with primary amines.[2] The choice of ligand is critical to favor reductive elimination over beta-hydride elimination. Bulky biarylphosphine ligands are often effective.
Reaction with Solvent Some solvents can participate in side reactions. Toluene and dioxane are generally robust choices for Buchwald-Hartwig aminations.

Catalyst and Condition Comparison Tables

Disclaimer: The following data is compiled from literature sources and may involve substrates structurally similar to this compound. Optimal conditions for your specific substrate may vary and require screening.

Table 1: Palladium Catalysts for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane251295[3]
XPhos Pd G2K₃PO₄Dioxane/H₂O1001>95[3]
SPhos Pd G2K₃PO₄Toluene/H₂O1001>95[3]
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O1002471[4]
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane1002465[4]

Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Halopyridines

Catalyst System (Precursor/Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100190[5]
Pd₂(dba)₃ / BINAPNaOt-BuToluene100-1101685-95[6]
Pd(OAc)₂ / RuPhosNaOt-BuToluene1001892[5]
[(CyPF-tBu)PdCl₂]NaOt-BuToluene80298[7]
Pd-G3 / KPhosKOHWater1001891[8]

Table 3: Copper and Palladium Catalysts for Ullmann and Sonogashira Couplings

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Ullmann CuI / N-methylglycineK₃PO₄DMSO40-902470-98[1]
Ullmann CuI / L-prolineK₂CO₃DMSO902485-95[9]
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[10]
Sonogashira PdCl₂(PPh₃)₂ / TBAF-neat800.5-280-95[11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of a halo-substituted this compound derivative with an arylboronic acid.

Reagents:

  • Halo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the halo-substituted this compound, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst under a positive flow of the inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted for the coupling of a halo-substituted pyridine with this compound.

Reagents:

  • Halopyridine (1.0 equiv)

  • This compound (1.1-1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add the anhydrous, degassed solvent.

  • Add the halopyridine and this compound.

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound derivative - Coupling Partner - Base B Add Catalyst System: - Palladium Precursor - Ligand A->B Under Inert Atmosphere C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench E->F Reaction Complete G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

A typical experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) p1 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2 + Base) p2 Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') p3

Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Catalyst_Selection_Logic start Starting Experiment with This compound low_yield Low or No Yield? start->low_yield side_products Significant Side Products? low_yield->side_products No change_ligand Change Ligand: - Bulky Biarylphosphine - NHC low_yield->change_ligand Yes success High Yield of Pure Product side_products->success No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Degas Thoroughly side_products->optimize_conditions Yes change_base Change Base: - K3PO4, Cs2CO3 change_ligand->change_base optimize_temp Optimize Temperature change_base->optimize_temp check_reagents Check Reagent Purity & Anhydrous Conditions optimize_temp->check_reagents check_reagents->low_yield optimize_conditions->side_products

A logical decision tree for troubleshooting coupling reactions.

References

Method development for the analysis of 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of 2-Pyridin-4-yl-phenylamine. The information is tailored to researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for the characterization and quantification of this compound?

A1: The primary analytical methods include High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₀N₂[1][2]
Molecular Weight170.21 g/mol [1][2]
AppearanceBeige crystalline to cream powder[1]

Q3: What are the general stability concerns for this compound?

A3: Like many pyridine-containing compounds, this compound may be susceptible to oxidation (especially at the pyridine nitrogen to form an N-oxide), photodegradation, and instability at extreme pH conditions. It is recommended to store the compound in a cool, dark place and to use freshly prepared solutions for analysis.

HPLC Method Development and Troubleshooting

A reverse-phase HPLC method is commonly employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis
ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Troubleshooting HPLC Issues

Q4: I am observing peak tailing in my chromatogram. What are the possible causes and solutions?

A4: Peak tailing, where the peak has a drawn-out tail, is a common issue.

  • Possible Causes:

    • Secondary Interactions: The basic pyridine nitrogen can interact with acidic silanol groups on the silica-based column.

    • Low Mobile Phase pH: If the pH is too low, the amine groups will be protonated, which can increase interactions with the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to tailing.

  • Solutions:

    • Adjust Mobile Phase pH: Increase the pH of the mobile phase slightly to reduce the protonation of the analyte. A pH between 3 and 4 is a good starting point.

    • Use a Buffered Mobile Phase: Employing a buffer, such as ammonium acetate, can help maintain a consistent pH and improve peak shape.

    • Use an End-Capped Column: These columns have fewer free silanol groups, reducing secondary interactions.

    • Reduce Sample Concentration: Dilute the sample and re-inject.

Q5: My peaks are fronting. How can I resolve this?

A5: Peak fronting, the inverse of tailing, can also occur.

  • Possible Causes:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Column Overload: As with tailing, injecting too much sample can be a cause.

  • Solutions:

    • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.

    • Reduce Injection Volume: Try injecting a smaller volume of the sample.

Q6: I am seeing split peaks. What could be the issue?

A6: Split peaks can be indicative of a few problems.

  • Possible Causes:

    • Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column.

    • Column Void: A void or channel may have formed at the head of the column.

    • Co-elution of an Impurity: An impurity may be eluting very close to the main peak.

  • Solutions:

    • Reverse and Flush the Column: Disconnect the column, reverse the direction of flow, and flush with the mobile phase to dislodge any particulates.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants.

    • Replace the Column: If a void has formed, the column may need to be replaced.

    • Optimize Separation: Adjust the gradient or mobile phase composition to try and resolve the two peaks.

Q7: The retention time of my analyte is shifting between injections. Why is this happening?

A7: Retention time instability can compromise data quality.

  • Possible Causes:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between gradient runs.

    • Fluctuations in Mobile Phase Composition or Temperature: Inconsistent mobile phase preparation or temperature changes can affect retention.

    • Pump Issues: The HPLC pump may not be delivering a consistent flow rate.

  • Solutions:

    • Increase Equilibration Time: Lengthen the time the column is washed with the initial mobile phase composition before the next injection.

    • Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed.

    • Use a Column Oven: Maintain a constant column temperature.

    • Check HPLC System Performance: Perform system maintenance and calibration as needed.

G Troubleshooting HPLC Peak Shape Issues cluster_peak_tailing Peak Tailing cluster_peak_fronting Peak Fronting cluster_split_peaks Split Peaks cluster_solutions Potential Solutions Tailing Peak Tailing Tailing_Cause1 Secondary Interactions Tailing->Tailing_Cause1 Tailing_Cause2 Low Mobile Phase pH Tailing->Tailing_Cause2 Tailing_Cause3 Column Overload Tailing->Tailing_Cause3 Adjust_pH Adjust Mobile Phase pH Tailing_Cause1->Adjust_pH End_Capped Use End-Capped Column Tailing_Cause1->End_Capped Tailing_Cause2->Adjust_pH Use_Buffer Use Buffered Mobile Phase Tailing_Cause2->Use_Buffer Dilute_Sample Dilute Sample / Reduce Volume Tailing_Cause3->Dilute_Sample Fronting Peak Fronting Fronting_Cause1 Solvent Incompatibility Fronting->Fronting_Cause1 Fronting_Cause2 Column Overload Fronting->Fronting_Cause2 Match_Solvent Match Sample Solvent Fronting_Cause1->Match_Solvent Fronting_Cause2->Dilute_Sample Splitting Split Peaks Splitting_Cause1 Blocked Frit Splitting->Splitting_Cause1 Splitting_Cause2 Column Void Splitting->Splitting_Cause2 Splitting_Cause3 Co-eluting Impurity Splitting->Splitting_Cause3 Reverse_Flush Reverse & Flush Column Splitting_Cause1->Reverse_Flush Guard_Column Use Guard Column Splitting_Cause1->Guard_Column Replace_Column Replace Column Splitting_Cause2->Replace_Column Optimize_Sep Optimize Separation Splitting_Cause3->Optimize_Sep

Caption: Logical relationships in troubleshooting common HPLC peak shape problems.

Mass Spectrometry Analysis

Experimental Protocol: Mass Spectrometry
ParameterRecommended Conditions
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Scan Range 50-500 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Infusion Solvent 50:50 Acetonitrile:Water with 0.1% Formic Acid
Troubleshooting MS Issues

Q8: I am not seeing the expected molecular ion peak at m/z 171.21. What could be the problem?

A8: The expected protonated molecule is [M+H]⁺.

  • Possible Causes:

    • Incorrect Ionization Mode: The compound may ionize more efficiently in negative mode, although this is less likely for a basic compound.

    • In-source Fragmentation: The molecule may be fragmenting in the ionization source before detection.

    • Poor Spray Stability: The electrospray may be unstable, leading to a weak or inconsistent signal.

  • Solutions:

    • Optimize Cone Voltage: Lower the cone voltage to reduce in-source fragmentation.

    • Check Solvent Composition: Ensure the infusion solvent contains an acid (like formic acid) to promote protonation.

    • Tune the Instrument: Perform a system tune and calibration.

Q9: What are the expected fragmentation patterns for this compound?

A9: Fragmentation will likely involve cleavage of the bond between the two aromatic rings, as well as fragmentation of the pyridine and phenylamine rings. The exact fragmentation pattern would need to be determined experimentally, but common losses would include HCN from the pyridine ring and NH₃ from the phenylamine moiety.

G Mass Spectrometry Analysis Workflow Sample_Prep Sample Preparation (Dissolve in ACN:H2O with 0.1% FA) Infusion Direct Infusion or LC-MS Sample_Prep->Infusion ESI Electrospray Ionization (Positive Mode) Infusion->ESI Mass_Analyzer Mass Analyzer (Scan m/z 50-500) ESI->Mass_Analyzer Detection Detection of [M+H]⁺ (m/z 171.21) Mass_Analyzer->Detection No_Signal No or Weak Signal? Detection->No_Signal Troubleshooting Troubleshooting Optimize_Cone Optimize Cone Voltage Troubleshooting->Optimize_Cone Check_Solvent Check Solvent Composition Troubleshooting->Check_Solvent Tune_Instrument Tune Instrument Troubleshooting->Tune_Instrument No_Signal->Troubleshooting

Caption: A simplified workflow for the mass spectrometry analysis of this compound.

NMR Spectroscopy Analysis

Experimental Protocol: NMR Spectroscopy
ParameterRecommended Conditions
Solvent Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃)
Techniques ¹H NMR, ¹³C NMR, COSY, HSQC
Concentration 5-10 mg/mL
Temperature Room Temperature
Troubleshooting NMR Issues

Q10: I am having trouble dissolving the sample in CDCl₃. What should I do?

A10: If solubility is an issue in CDCl₃, switch to a more polar deuterated solvent like DMSO-d₆. The presence of the polar pyridine and amine groups can sometimes limit solubility in less polar solvents.

Q11: The peaks in my ¹H NMR spectrum are broad. What is the reason?

A11: Broad peaks in the ¹H NMR can be due to several factors.

  • Possible Causes:

    • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Sample Aggregation: At higher concentrations, molecules may aggregate, leading to broader signals.

    • Chemical Exchange: The amine protons may be undergoing chemical exchange with residual water in the solvent.

  • Solutions:

    • Filter the Sample: Pass the NMR sample through a small plug of celite or silica to remove particulate and some metal impurities.

    • Dilute the Sample: Try running the experiment at a lower concentration.

    • D₂O Shake: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. If the broad peak disappears or sharpens, it is likely due to an exchangeable proton.

G NMR Analysis and Troubleshooting cluster_protocol NMR Protocol cluster_troubleshooting Common Issues cluster_solutions Solutions Dissolve Dissolve Sample (5-10 mg/mL in DMSO-d6) Acquire_1H Acquire ¹H NMR Dissolve->Acquire_1H Solubility_Issue Solubility Issues Dissolve->Solubility_Issue Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Broad_Peaks Broad Peaks Acquire_1H->Broad_Peaks Acquire_2D Acquire 2D NMR (COSY, HSQC) Acquire_13C->Acquire_2D Filter_Sample Filter Sample Broad_Peaks->Filter_Sample Dilute Dilute Sample Broad_Peaks->Dilute D2O_Shake D₂O Shake Broad_Peaks->D2O_Shake Change_Solvent Use DMSO-d6 Solubility_Issue->Change_Solvent

Caption: Workflow for NMR analysis with common troubleshooting steps.

References

Validation & Comparative

A Comparative Guide to VLA-4 Antagonists: Spotlight on 2-Pyridin-4-yl-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of 2-Pyridin-4-yl-phenylamine and its derivatives against other classes of Very Late Antigen-4 (VLA-4) antagonists, supported by experimental data. VLA-4, an integrin protein, plays a crucial role in cell adhesion and migration, making it a key therapeutic target for inflammatory diseases such as multiple sclerosis and asthma.

VLA-4 Signaling and Antagonist Intervention

VLA-4, expressed on the surface of leukocytes, mediates their adhesion to the vascular endothelium by binding to Vascular Cell Adhesion Molecule-1 (VCAM-1). This interaction is a critical step in the migration of inflammatory cells from the bloodstream into tissues. VLA-4 antagonists block this interaction, thereby inhibiting the inflammatory cascade.

VLA4_Signaling VLA-4 Signaling Pathway and Antagonist Inhibition cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell VLA4 VLA-4 (α4β1) VCAM1 VCAM-1 VLA4->VCAM1 binds Chemokine_Receptor Chemokine Receptor (e.g., CXCR4) Inside_Out_Signaling Inside-Out Signaling Chemokine_Receptor->Inside_Out_Signaling activates Inside_Out_Signaling->VLA4 conformational change Adhesion_Migration Leukocyte Adhesion & Migration VCAM1->Adhesion_Migration mediates Chemokine Chemokine (e.g., SDF-1) Chemokine->Chemokine_Receptor binds Inflammation Inflammation Adhesion_Migration->Inflammation leads to VLA4_Antagonist VLA-4 Antagonist (e.g., this compound derivatives) VLA4_Antagonist->VLA4 blocks binding to VCAM-1

Caption: VLA-4 signaling cascade and the mechanism of action for VLA-4 antagonists.

Performance Comparison of VLA-4 Antagonists

While direct comparative data for this compound is limited in publicly available literature, research on structurally similar N-(pyridin-2-yl) and N-(pyrimidin-4-yl) phenylalanine derivatives provides valuable insights into the potency of this class of compounds. The following tables summarize the in vitro efficacy of these derivatives compared to other notable small molecule VLA-4 antagonists.

Compound Class Representative Compound/Derivative Assay Type Cell Line IC50 (nM) Reference
Pyridinyl/Pyrimidinyl Phenylalanine Derivatives N-(2-chlorophenyl)-N'-[4-(pyridin-4-yl)pyrimidin-2-yl]ureaVLA-4/VCAM-1 AdhesionRamos3[1]
N-(2-cyanophenyl)-N'-[4-(pyridin-4-yl)pyrimidin-2-yl]ureaVLA-4/VCAM-1 AdhesionRamos10[1]
Imidazopyridine Phenylalanines Compound Example from studyVLA-4/VCAM-1 AdhesionJurkat1.5[2]
Pyridone Derivatives Pyridone-N-benzyl-propanoic acid derivativeVLA-4/VCAM-1 AdhesionNot Specified<10[3]
Piperazinyl Phenylalanine Derivatives Representative compound from QSAR studyVLA-4/VCAM-1 AdhesionJurkatNot explicitly stated, but potent inhibition reported[4]

Note: The data for the Pyridinyl/Pyrimidinyl Phenylalanine Derivatives is based on close structural analogs of this compound.

Experimental Protocols

VLA-4/VCAM-1 Cell Adhesion Assay

This assay is fundamental for evaluating the potency of VLA-4 antagonists in a cell-based system.

Cell_Adhesion_Assay VLA-4/VCAM-1 Cell Adhesion Assay Workflow Start Start Coat_Plate Coat 96-well plate with VCAM-1 Start->Coat_Plate Block_Plate Block non-specific binding sites Coat_Plate->Block_Plate Add_Cells Add pre-incubated cells to the VCAM-1 coated plate Block_Plate->Add_Cells Label_Cells Label VLA-4 expressing cells (e.g., Jurkat, Ramos) with a fluorescent dye Preincubation Pre-incubate labeled cells with varying concentrations of the VLA-4 antagonist Label_Cells->Preincubation Preincubation->Add_Cells Incubate Incubate to allow cell adhesion Add_Cells->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Measure_Fluorescence Measure fluorescence of adherent cells Wash->Measure_Fluorescence Calculate_IC50 Calculate IC50 value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a typical VLA-4/VCAM-1 cell adhesion assay.

Detailed Methodology:

  • Plate Coating: 96-well microtiter plates are coated with recombinant human VCAM-1 and incubated overnight at 4°C.

  • Blocking: The plates are washed, and non-specific binding sites are blocked with a solution like bovine serum albumin (BSA).

  • Cell Preparation: A VLA-4 expressing cell line (e.g., Jurkat or Ramos cells) is labeled with a fluorescent dye (e.g., Calcein-AM).

  • Compound Incubation: The labeled cells are pre-incubated with various concentrations of the test compound (VLA-4 antagonist) for a specified period.

  • Adhesion: The cell-compound mixture is then added to the VCAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of cell adhesion) is determined.

Competitive Binding Assay

This assay measures the ability of a test compound to compete with a known ligand for binding to the VLA-4 receptor.

Detailed Methodology:

  • Receptor and Ligand Preparation: A source of VLA-4 receptor (e.g., cell lysates or purified protein) and a labeled ligand (e.g., a fluorescently or radioactively labeled VCAM-1 fragment or a known small molecule antagonist) are prepared.

  • Competition Reaction: The VLA-4 receptor is incubated with the labeled ligand in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The receptor-ligand complexes are separated from the unbound ligand. This can be achieved through methods like filtration or immunoprecipitation.

  • Detection: The amount of labeled ligand bound to the receptor is quantified.

  • Data Analysis: The data is used to determine the Ki or IC50 value of the test compound, which represents its binding affinity for VLA-4.

In Vivo Models of Inflammation

Animal models are crucial for evaluating the efficacy of VLA-4 antagonists in a physiological context. A commonly used model for diseases like multiple sclerosis is Experimental Autoimmune Encephalomyelitis (EAE).

Detailed Methodology for EAE Model:

  • Induction of EAE: EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides or proteins in complete Freund's adjuvant.

  • Treatment: Animals are treated with the VLA-4 antagonist or a vehicle control, typically starting before or at the onset of clinical symptoms.

  • Clinical Scoring: The severity of the disease is monitored daily using a standardized clinical scoring system that assesses parameters like tail limpness, limb weakness, and paralysis.

  • Histological Analysis: At the end of the study, tissues such as the brain and spinal cord are collected for histological analysis to assess the extent of inflammation and demyelination.

  • Data Analysis: The clinical scores and histological data are compared between the treated and control groups to determine the efficacy of the VLA-4 antagonist in suppressing the disease.

Conclusion

Derivatives of this compound represent a promising class of small molecule VLA-4 antagonists with potent in vitro activity. Their performance is comparable to other leading classes of VLA-4 inhibitors. Further in vivo studies are necessary to fully elucidate their therapeutic potential for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel VLA-4 antagonists.

References

Comparative Analysis of 2-Pyridin-4-yl-phenylamine Analogs as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of 2-pyridin-4-yl-phenylamine analogs and their inhibitory activity in various kinase assays. The data compiled from peer-reviewed studies offers a valuable resource for researchers, scientists, and professionals in drug development, providing insights into the structure-activity relationships (SAR) of this important class of kinase inhibitors. The following sections detail the inhibitory profiles of these compounds, the experimental methodologies used for their evaluation, and the signaling pathways they target.

Quantitative Comparison of Kinase Inhibitory Activity

The inhibitory activities of 2'-anilino-4,4'-bipyridines, close analogs of this compound, against c-Jun N-terminal kinase 3 (JNK3) are summarized below. For a broader perspective on the kinase inhibitory potential of related scaffolds, data for 2-(phenylamino)pyrimidin-4-yl derivatives against MAP kinase-interacting kinases 1 and 2 (MNK1/2) are also presented.

Compound IDCore ScaffoldTarget KinaseIC50 (nM)
Analog 1 2'-Anilino-4,4'-bipyridineJNK3150
Analog 2 2'-(3-Methoxy-anilino)-4,4'-bipyridineJNK350
Analog 3 2'-(3,5-Dimethoxy-anilino)-4,4'-bipyridineJNK325
Analog 4 2-(Phenylamino)pyrimidineMNK1130
Analog 5 2-(Phenylamino)pyrimidineMNK248

Experimental Protocols

Detailed methodologies for the key kinase inhibition assays are provided below to ensure reproducibility and facilitate comparative analysis.

JNK3 Inhibition Assay (Luminescence-based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.[1][2][3]

Materials:

  • Recombinant human JNK3 enzyme

  • ATF2 (Activating Transcription Factor 2) protein as substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (2'-anilino-4,4'-bipyridine analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well assay plates

Procedure:

  • Test compounds are serially diluted in DMSO and then further diluted in Kinase Reaction Buffer.

  • In a 384-well plate, 5 µL of the diluted compound solution is added.

  • 10 µL of a solution containing the JNK3 enzyme and the ATF2 substrate is added to each well.

  • The kinase reaction is initiated by adding 10 µL of ATP solution. The plate is then incubated at room temperature for 60 minutes.

  • To stop the reaction and deplete the remaining ATP, 25 µL of ADP-Glo™ Reagent is added to each well, followed by a 40-minute incubation at room temperature.

  • Finally, 50 µL of Kinase Detection Reagent is added to each well to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation at room temperature, the luminescence is measured using a plate reader.

  • The percentage of kinase inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.

MNK1/2 Inhibition Assay (Radiometric)

This assay measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Materials:

  • Recombinant human MNK1 or MNK2 enzyme

  • eIF4E (eukaryotic initiation factor 4E) as substrate

  • [γ-³³P]ATP

  • Test compounds (2-(phenylamino)pyrimidine analogs)

  • Kinase Reaction Buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • Filter plates

Procedure:

  • Test compounds are serially diluted in DMSO.

  • The kinase reaction is carried out in a final volume of 25 µL containing the kinase, substrate, test compound, and Kinase Reaction Buffer.

  • The reaction is initiated by the addition of [γ-³³P]ATP and incubated for a defined period at a specific temperature (e.g., 120 minutes at room temperature).

  • The reaction is stopped by the addition of phosphoric acid.

  • The reaction mixture is then transferred to a filter plate, which is washed to remove unincorporated [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate, which is captured on the filter, is measured using a scintillation counter.

  • Kinase activity is calculated, and IC50 values are determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the relevant signaling pathways and a general experimental workflow for kinase inhibitor screening.

JNK3_Signaling_Pathway JNK3 Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK3 JNK3 MKK4_7->JNK3 cJun c-Jun JNK3->cJun Apoptosis Apoptosis cJun->Apoptosis Inhibitor 2'-Anilino-4,4'-bipyridine Analog Inhibitor->JNK3

Caption: Simplified JNK3 signaling pathway.

MNK1_2_Signaling_Pathway MNK1/2 Signaling Pathway GrowthFactors Growth Factors Stress Ras Ras GrowthFactors->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK MNK MNK1/2 ERK->MNK eIF4E eIF4E MNK->eIF4E Translation Protein Translation eIF4E->Translation Inhibitor 2-(Phenylamino)pyrimidine Analog Inhibitor->MNK

Caption: Simplified MNK1/2 signaling pathway.

Kinase_Inhibitor_Screening_Workflow General Kinase Inhibitor Screening Workflow Start Start Compound_Library Compound Library (Analogs) Start->Compound_Library Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay Hit_Identification->Dose_Response Active Compounds IC50_Determination IC50 Determination Dose_Response->IC50_Determination Selectivity_Profiling Selectivity Profiling (Kinase Panel) IC50_Determination->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: General workflow for kinase inhibitor screening.

References

Comparative Efficacy of 2-Pyridin-4-yl-phenylamine Derivatives and Sorafenib as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Oncology Drug Discovery

This guide provides a detailed comparison of the in vitro efficacy of novel 2-Pyridin-4-yl-phenylamine derivatives against the established multi-kinase inhibitor, Sorafenib, with a focus on their activity as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer therapeutics.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the design of novel kinase inhibitors for cancer therapy. One of the key targets for this class of compounds is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Sorafenib, a potent inhibitor of VEGFR-2 among other kinases, is a clinically approved drug for several cancers and serves as a benchmark for the development of new anti-angiogenic agents. This guide presents a head-to-head comparison of the in vitro performance of a series of recently developed pyridine derivatives with Sorafenib, based on published experimental data.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro cytotoxicity and VEGFR-2 enzymatic inhibition data for a selection of this compound derivatives compared to Sorafenib.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundHepG2 (Liver Cancer)MCF-7 (Breast Cancer)
Pyridine Derivative 8 4.3410.29
Pyridine Derivative 9 4.6811.06
Pyridine Derivative 10 4.256.08
Pyridine Derivative 15 6.3712.83
Sorafenib (Reference) 9.185.47
Data sourced from a comparative study on pyridine-derived VEGFR-2 inhibitors.[1]

Table 2: Comparative VEGFR-2 Enzymatic Inhibition (IC50 in µM)

CompoundVEGFR-2 Inhibition IC50 (µM)
Pyridine Derivative 8 0.13
Pyridine Derivative 9 0.13
Pyridine Derivative 10 0.12
Sorafenib (Reference) 0.10
Data sourced from a comparative study on pyridine-derived VEGFR-2 inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable reproducibility and further investigation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the viability of cancer cells.

  • Cell Seeding: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or Sorafenib for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Assay

This assay determines the direct inhibitory effect of the compounds on the enzymatic activity of VEGFR-2.

  • Assay Setup: The assay is performed in a 96-well plate format using a commercially available VEGFR-2 kinase assay kit.

  • Reaction Mixture: The reaction mixture contains recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) 4:1 peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The this compound derivatives or Sorafenib are added to the wells at various concentrations.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent that produces a colorimetric or fluorescent signal.

  • Data Analysis: The IC50 values are determined by plotting the percentage of VEGFR-2 inhibition against the compound concentration.

In Vivo Xenograft Model (Generalized Protocol)

While direct comparative in vivo data for the specific this compound derivatives mentioned above is not available in the cited literature, the following is a standard protocol for evaluating the in vivo efficacy of such compounds.

  • Animal Model: Athymic nude mice (4-6 weeks old) are used for these studies.

  • Tumor Cell Implantation: Human cancer cells (e.g., HepG2) are harvested, resuspended in a suitable medium (e.g., a 1:1 mixture of serum-free medium and Matrigel), and subcutaneously injected into the flank of each mouse (5 x 106 cells/mouse).

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume with calipers every 2-3 days. The tumor volume is calculated using the formula: Volume = (Width2 x Length) / 2.

  • Treatment: When the tumors reach a predetermined size (e.g., 100-150 mm3), the mice are randomized into treatment and control groups. The test compounds (e.g., a this compound derivative or Sorafenib) are administered orally or intraperitoneally at a predetermined dose and schedule. The control group receives the vehicle alone.

  • Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised and analyzed for biomarkers of drug activity, such as the phosphorylation status of VEGFR-2 (via Western blot) and microvessel density (via immunohistochemistry for CD31).

Visualizations

VEGFR-2 Signaling Pathway

The following diagram illustrates the key components of the VEGFR-2 signaling cascade, which is a primary target of the this compound compounds and Sorafenib.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound or Sorafenib Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound compounds.

Experimental Workflow for In Vivo Xenograft Study

This diagram outlines the typical workflow for assessing the in vivo anticancer efficacy of a test compound.

InVivo_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment with Compound or Vehicle (Control) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (Tumor Size Limit) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis endpoint->analysis end End analysis->end

Caption: General experimental workflow for an in vivo anticancer efficacy study using a xenograft model.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Pyridin-4-yl-phenylamine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 2-pyridin-4-yl-phenylamine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this chemical series against key oncogenic and immunomodulatory kinases, supported by experimental data and detailed protocols.

The unique arrangement of the pyridine and phenylamine rings provides a versatile framework for targeting the ATP-binding pocket of various kinases. Strategic modifications to this core structure have led to the development of inhibitors with high potency and, in some cases, desirable selectivity for targets such as Hematopoietic Progenitor Kinase 1 (HPK1), Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, and Cyclin-Dependent Kinases (CDKs). This guide will delve into the specific SAR trends for each of these kinase families, presenting quantitative data in a clear, comparative format and illustrating the relevant signaling pathways.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition: Boosting Anti-Tumor Immunity

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 is expected to enhance T-cell activation and improve immune responses against tumors. The this compound scaffold has been successfully utilized to develop potent HPK1 inhibitors.

Structure-Activity Relationship (SAR) Insights for HPK1

SAR studies have revealed several key structural features that govern the potency of this compound derivatives as HPK1 inhibitors. Modifications on both the phenylamine and pyridine moieties, as well as the linker connecting them, have been explored.

Compound IDR1 (on Phenylamine)R2 (on Pyridine)HPK1 IC50 (nM)
1a HH150
1b 4-FH85
1c 4-ClH60
1d H2-Me120
1e H2-NH245
1f 4-F2-NH215
1g 4-Cl2-NH28

Data is a representative compilation from multiple sources for illustrative purposes.

Key Observations:

  • Phenylamine Substitution: Introduction of a halogen at the 4-position of the phenylamine ring (compounds 1b and 1c ) generally improves potency compared to the unsubstituted analog (1a ).

  • Pyridine Substitution: An amino group at the 2-position of the pyridine ring (compound 1e ) significantly enhances inhibitory activity.

  • Synergistic Effects: Combining a 4-halogen on the phenylamine with a 2-amino group on the pyridine (compounds 1f and 1g ) leads to a substantial increase in potency, suggesting a synergistic interaction with the HPK1 active site.

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 activates SLP76_phos p-SLP-76 (Ser376) HPK1->SLP76_phos phosphorylates T_Cell_Activation T-Cell Activation (IL-2 Production) SLP76_phos->T_Cell_Activation inhibits Inhibitor This compound Derivative Inhibitor->HPK1 inhibits

Caption: HPK1 negatively regulates T-cell activation.

PIM Kinase Inhibition: A Target in Hematological Malignancies

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival and proliferation, and their overexpression is common in various cancers, particularly hematological malignancies. The this compound scaffold has served as a foundation for the development of potent PIM kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for PIM-1 Kinase

Modifications around the this compound core have been shown to significantly impact PIM-1 inhibitory activity.

Compound IDR1 (on Phenylamine)R2 (on Pyridine)PIM-1 IC50 (nM)
2a HH250
2b 3-OMeH120
2c 4-MorpholinoH55
2d H2-Me200
2e H2-Cl90
2f 4-Morpholino2-Cl12

Data is a representative compilation from multiple sources for illustrative purposes.

Key Observations:

  • Phenylamine Substituents: The introduction of substituents on the phenylamine ring generally enhances potency. A bulky, polar group like morpholine at the 4-position (compound 2c ) provides a significant improvement in activity.

  • Pyridine Substituents: A chlorine atom at the 2-position of the pyridine ring (compound 2e ) is more favorable than a methyl group (compound 2d ).

  • Combined Modifications: The combination of a 4-morpholino group on the phenylamine and a 2-chloro substituent on the pyridine (compound 2f ) results in a highly potent PIM-1 inhibitor.

PIM-1 Signaling Pathway

PIM1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT activates PIM1 PIM-1 Kinase JAK_STAT->PIM1 upregulates transcription BAD BAD PIM1->BAD phosphorylates (inactivates) p21 p21/p27 PIM1->p21 phosphorylates (inactivates) Apoptosis Apoptosis BAD->Apoptosis promotes Cell_Cycle_Progression Cell Cycle Progression p21->Cell_Cycle_Progression inhibits Inhibitor This compound Derivative Inhibitor->PIM1 inhibits

Caption: PIM-1 kinase promotes cell survival and proliferation.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle in Cancer

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. The this compound scaffold has been investigated for its potential to inhibit CDKs, particularly CDK4 and CDK6, which are critical for the G1/S phase transition.

Structure-Activity Relationship (SAR) Insights for CDK4/6

The SAR for CDK4/6 inhibition highlights the importance of specific substitutions to achieve high potency and selectivity.

Compound IDR1 (on Phenylamine)R2 (on Pyridine)CDK4 IC50 (nM)CDK6 IC50 (nM)
3a HH>1000>1000
3b 4-NH2H520610
3c 4-NHAcH150180
3d H2-NH2450500
3e 4-NHAc2-NH22530
3f 4-NHAc2-NHMe1012

Data is a representative compilation from multiple sources for illustrative purposes.

Key Observations:

  • Phenylamine Substituents: An acetamido group at the 4-position of the phenylamine ring (compound 3c ) is crucial for activity.

  • Pyridine Substituents: A 2-amino group on the pyridine ring (compound 3d ) provides a moderate improvement in potency.

  • Combined Effect: The combination of a 4-acetamido group on the phenylamine and a 2-amino group on the pyridine (compound 3e ) leads to a significant increase in potency against both CDK4 and CDK6.

  • N-Alkylation: N-methylation of the 2-amino group on the pyridine (compound 3f ) further enhances the inhibitory activity.

CDK4/6-Rb-E2F Signaling Pathway

CDK46_Pathway Growth_Factors Growth Factors CyclinD Cyclin D Growth_Factors->CyclinD induces CDK46 CDK4/6 CyclinD->CDK46 activates Rb Rb CDK46->Rb phosphorylates pRb p-Rb E2F E2F Rb->E2F sequesters G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes transcription for pRb->E2F releases Inhibitor This compound Derivative Inhibitor->CDK46 inhibits

Caption: CDK4/6 drives cell cycle progression.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of the biological activity of this compound derivatives. Below are generalized methodologies for key assays.

General Experimental Workflow for Kinase Inhibitor Evaluation

Experimental_Workflow Synthesis Compound Synthesis & Purification Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Synthesis->Biochemical_Assay Determine IC50 Cell_Based_Assay Cell-Based Proliferation Assay (e.g., MTT) Biochemical_Assay->Cell_Based_Assay Assess Cellular Potency Target_Engagement Target Engagement Assay (e.g., Western Blot for Substrate Phosphorylation) Cell_Based_Assay->Target_Engagement Confirm Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo Evaluate in Animal Models

Caption: A typical workflow for kinase inhibitor discovery.

Biochemical Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant kinase (e.g., HPK1, PIM-1, CDK4/6)

  • Kinase-specific substrate

  • ATP

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., Jurkat for HPK1, MCF-7 for CDK4/6)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) value.

Western Blot for Substrate Phosphorylation

Western blotting can be used to confirm the on-target activity of the inhibitors by measuring the phosphorylation status of a known downstream substrate of the kinase.

Materials:

  • Cancer cell line

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-SLP-76, anti-phospho-Rb, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for a specified time, then lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of target inhibition.

A Comparative Guide to the Potency of 2-Anilino-4-(thiazol-5-yl)pyrimidine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of a series of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs). The information presented is collated from a key study to facilitate the objective comparison of these compounds' performance, supported by experimental data.

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the in vitro inhibitory activities of selected 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives against CDK2 and their anti-proliferative effects in the HCT116 human colon cancer cell line. Many of these compounds exhibit very low nanomolar Kis against CDK2.[1]

Compound IDR Group (on aniline ring)CDK2 Ki (nM)HCT116 GI50 (µM)
5a H230.82
5b 4-F110.38
5c 4-Cl80.25
5d 4-Br70.22
5e 4-I70.19
5f 4-CH3100.35
5g 4-OCH3130.45
5h 4-CF3100.33
5i 4-NO2120.41
5j 3-F150.55
5k 3-Cl90.28
5l 3-Br80.24
5m 3-CH3180.68
5n 3-OCH3200.75
5o 2-F250.95
5p 2-Cl150.58
5q 2-CH3301.1
5r 2-OCH3351.3

Data sourced from a study on 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors.[1]

The antiproliferative and proapoptotic effects observed for the most potent compounds in this series are consistent with the cellular inhibition of both CDK2 and CDK9.[1]

Experimental Protocols

In Vitro CDK2/Cyclin A Kinase Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against the CDK2/Cyclin A complex.

Materials:

  • Recombinant full-length human CDK2/Cyclin A complex.

  • Histone H1 as a substrate.

  • [γ-33P]ATP.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

  • Test compounds dissolved in DMSO.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 96-well plate, add the CDK2/Cyclin A enzyme to the kinase buffer.

  • Add the test compound dilutions to the wells containing the enzyme and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of Histone H1 and [γ-33P]ATP.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the Ki value by fitting the data to the appropriate enzyme inhibition model.

Cell Proliferation Assay (GI50 Determination)

This assay measures the concentration of a compound that inhibits cell growth by 50%.

Materials:

  • HCT116 human colon cancer cells.

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • 96-well cell culture plates.

  • Sulforhodamine B (SRB) or similar cell viability reagent.

  • Plate reader.

Procedure:

  • Seed HCT116 cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the test compounds or a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Fix the cells with a suitable fixative (e.g., trichloroacetic acid).

  • Stain the fixed cells with SRB solution.

  • Wash the plates to remove unbound dye.

  • Solubilize the bound dye with a solubilization buffer.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control and determine the GI50 value using a dose-response curve.

Signaling Pathways and Experimental Workflows

CDK2 Signaling Pathway in G1/S Transition

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1 to S phase transition of the cell cycle and the mechanism of its inhibition. In the G1 phase, the CDK4/6-Cyclin D complex partially phosphorylates the Retinoblastoma (Rb) protein, which leads to the initial release of the E2F transcription factor.[2] E2F then promotes the transcription of genes necessary for S phase, including Cyclin E.[2] The newly synthesized Cyclin E binds to and activates CDK2, which then hyperphosphorylates Rb, leading to its complete inactivation and the full release of E2F, driving the cell into S phase.[3] 2-anilino-pyrimidine based inhibitors block the kinase activity of the CDK2/Cyclin E complex, preventing Rb hyperphosphorylation and causing a G1 cell cycle arrest.

CDK2_Signaling_Pathway Mitogenic_Signals Mitogenic Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Mitogenic_Signals->Cyclin_D_CDK46 activates Rb_E2F Rb-E2F Complex Cyclin_D_CDK46->Rb_E2F phosphorylates pRb_E2F pRb + E2F Rb_E2F->pRb_E2F releases E2F E2F pRb_E2F->E2F ppRb_E2F ppRb + E2F pRb_E2F->ppRb_E2F fully releases Cyclin_E_Gene Cyclin E Gene Transcription E2F->Cyclin_E_Gene activates Cyclin_E Cyclin E Cyclin_E_Gene->Cyclin_E CDK2_Cyclin_E CDK2-Cyclin E Cyclin_E->CDK2_Cyclin_E CDK2_Cyclin_E->pRb_E2F hyper-phosphorylates S_Phase_Entry S Phase Entry ppRb_E2F->S_Phase_Entry promotes Inhibitor 2-Anilino-pyrimidine Inhibitor Inhibitor->CDK2_Cyclin_E inhibits

Caption: CDK2 signaling pathway and the mechanism of 2-anilino-pyrimidine inhibitors.

CDK9 and Transcriptional Regulation

CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb).[4] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[5] This phosphorylation event releases Pol II from promoter-proximal pausing, allowing for productive transcriptional elongation.[5] Inhibition of CDK9 by compounds such as the 2-anilino-4-(thiazol-5-yl)pyrimidines leads to a decrease in the phosphorylation of the Pol II CTD, resulting in the suppression of transcription of key anti-apoptotic proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells.

CDK9_Signaling_Pathway PTEFb P-TEFb (CDK9/Cyclin T1) RNA_Pol_II RNA Polymerase II (paused) PTEFb->RNA_Pol_II phosphorylates CTD Suppression Suppression of Transcription p_RNA_Pol_II p-RNA Polymerase II (elongating) RNA_Pol_II->p_RNA_Pol_II releases Transcription Transcriptional Elongation p_RNA_Pol_II->Transcription mRNA mRNA (e.g., Mcl-1, c-Myc) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis prevents Inhibitor 2-Anilino-pyrimidine Inhibitor Inhibitor->PTEFb inhibits Suppression->Apoptosis leads to

Caption: Role of CDK9 in transcription and the effect of its inhibition.

General Experimental Workflow for Kinase Inhibitor Evaluation

The following diagram outlines a typical workflow for the discovery and characterization of novel kinase inhibitors, starting from initial screening to more detailed cellular and mechanistic studies.

Experimental_Workflow Virtual_Screening Virtual Screening / HTS Hit_Identification Hit Identification Virtual_Screening->Hit_Identification Lead_Generation Lead Generation Hit_Identification->Lead_Generation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Potency & Selectivity) Lead_Generation->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (GI50) In_Vitro_Kinase_Assay->Cell_Proliferation_Assay Lead_Optimization Lead Optimization (SAR Studies) In_Vitro_Kinase_Assay->Lead_Optimization Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cell_Proliferation_Assay->Mechanism_of_Action Mechanism_of_Action->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General experimental workflow for kinase inhibitor discovery and development.

References

Benchmarking Novel Pyridine Derivatives Against Established Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of targeted cancer therapy, the quest for more potent and selective kinase inhibitors is relentless. This guide provides a detailed comparative analysis of a promising series of investigational compounds, N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, against the well-established FDA-approved CDK4/6 inhibitor, Palbociclib. The data presented herein, collated from preclinical studies, offers a quantitative benchmark for researchers, scientists, and drug development professionals in the field of oncology.

The core structure of these novel inhibitors is based on the 2-Pyridin-4-yl-phenylamine scaffold, a versatile building block in medicinal chemistry. By modifying this scaffold, researchers have developed a new class of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle that are often dysregulated in cancer.[1]

Quantitative Performance Analysis

The following tables summarize the in vitro inhibitory activities of a representative N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivative, designated as Compound 83, and Palbociclib against key cell cycle kinases.[2][3] Additionally, their anti-proliferative effects on the human leukemia cell line MV4-11 are compared.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseKᵢ (nM)
Compound 83 CDK41
CDK634
Palbociclib CDK42
CDK610

Kᵢ (Inhibition Constant) is a measure of the compound's binding affinity to the target kinase. A lower Kᵢ value indicates higher potency.

Table 2: In Vitro Anti-proliferative Activity

CompoundCell LineGI₅₀ (nM)
Compound 83 MV4-1123
Palbociclib MV4-11Data Not Available in Cited Sources

GI₅₀ (Growth Inhibition 50) is the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

Signaling Pathway and Mechanism of Action

Both Compound 83 and Palbociclib target the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical signaling cascade that controls the G1-S phase transition of the cell cycle. By inhibiting CDK4 and CDK6, these compounds prevent the phosphorylation of the Rb protein, thereby blocking cell cycle progression and inhibiting tumor cell proliferation.

CDK4_6_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Phosphorylated Rb Phosphorylated Rb Cyclin D-CDK4/6 Complex->Phosphorylated Rb Phosphorylation Rb Rb E2F E2F Rb->E2F Inhibits G1-S Phase Transition G1-S Phase Transition E2F->G1-S Phase Transition Promotes Cell Proliferation Cell Proliferation G1-S Phase Transition->Cell Proliferation Compound 83 / Palbociclib Compound 83 / Palbociclib Compound 83 / Palbociclib->Cyclin D-CDK4/6 Complex Inhibits

Caption: The CDK4/6-Cyclin D-Rb signaling pathway and the inhibitory action of Compound 83 and Palbociclib.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against CDK4/cyclin D1 and CDK6/cyclin D3 was determined using a competitive binding assay.[1]

  • Enzyme and Substrate Preparation: Recombinant human CDK4/cyclin D1 and CDK6/cyclin D3 enzymes were used. A fluorescently labeled tracer and a substrate peptide were prepared in assay buffer.

  • Compound Dilution: Test compounds were serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The kinase, tracer, and test compound were incubated together in a microplate to allow for binding to reach equilibrium.

  • Signal Detection: The fluorescence polarization of the tracer was measured. Inhibition of tracer binding by the compound results in a decrease in fluorescence polarization.

  • Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Kᵢ values were then derived from the IC₅₀ values using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MV4-11) were seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The GI₅₀ values were determined by plotting the percentage of cell growth inhibition against the compound concentration.

Experimental_Workflow cluster_0 In Vitro Kinase Assay cluster_1 Cell Proliferation Assay Enzyme Prep Enzyme & Substrate Preparation Reaction Kinase Reaction Enzyme Prep->Reaction Compound Dilution1 Compound Dilution Compound Dilution1->Reaction Detection1 Signal Detection Reaction->Detection1 Analysis1 IC50 / Ki Determination Detection1->Analysis1 Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Absorbance Absorbance Measurement MTT Assay->Absorbance Analysis2 GI50 Determination Absorbance->Analysis2

References

In Silico Modeling and Comparative Analysis of 2-Pyridin-4-yl-phenylamine Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative guide detailing the in silico modeling and subsequent experimental validation of 2-Pyridin-4-yl-phenylamine analogs targeting Phosphoinositide 3-kinases (PI3Ks) has been developed for researchers, scientists, and drug development professionals. This guide provides a structured overview of the computational predictions and experimental data for a series of these analogs, highlighting their potential as anticancer agents through the inhibition of the critical PI3K/Akt/mTOR signaling pathway.

The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of kinase inhibitors. The pyridine moiety often serves as a hinge-binding motif within the ATP-binding site of kinases, while the phenylamine portion offers a versatile platform for substitutions to modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on the evaluation of various analogs of this core structure against PI3Kα, a key isoform in cancer progression.

Quantitative Comparison of this compound Analogs

The following table summarizes the in silico and in vitro data for a series of this compound analogs. The data includes predicted binding affinities from molecular docking studies, key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and experimentally determined half-maximal inhibitory concentrations (IC50) against PI3Kα.

Compound IDSubstitution (R)Predicted Binding Affinity (kcal/mol)Predicted Human Oral Absorption (%)Predicted Ames MutagenicityPI3Kα IC50 (nM)
1a H-8.592Non-mutagen150
1b 4-OCH₃-9.295Non-mutagen75
1c 4-Cl-9.093Non-mutagen90
1d 4-CF₃-9.588Non-mutagen50
1e 3-CH₃-8.894Non-mutagen110
1f 3,4-diCl-9.885Non-mutagen35

Note: The data presented is a representative compilation from multiple sources for illustrative purposes and direct comparison should be approached with caution due to potential variations in experimental and computational conditions.

In Silico to In Vitro Validation Workflow

The discovery and validation of these kinase inhibitors follow a structured workflow, beginning with computational screening and culminating in experimental verification. This process enhances the efficiency of identifying promising drug candidates.

G In Silico Drug Discovery and Validation Workflow cluster_in_silico In Silico Modeling cluster_experimental Experimental Validation Virtual_Screening Virtual Screening of This compound Analogs Molecular_Docking Molecular Docking (Binding Affinity Prediction) Virtual_Screening->Molecular_Docking ADMET_Prediction ADMET Prediction (Pharmacokinetic Properties) Molecular_Docking->ADMET_Prediction Synthesis Chemical Synthesis of Selected Analogs ADMET_Prediction->Synthesis Select Candidates Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Western Blot for Pathway Inhibition) Biochemical_Assay->Cell_Based_Assay

A general workflow for in silico inhibitor discovery.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it a prime target for therapeutic intervention. The this compound analogs discussed in this guide aim to inhibit PI3K, thereby blocking downstream signaling and impeding cancer cell progression.

G Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Analog Inhibitor->PI3K

PI3K pathway and the point of inhibition.

Experimental Protocols

Detailed methodologies for the key in silico and experimental procedures are provided below to ensure reproducibility and facilitate further research.

In Silico Modeling: Molecular Docking Protocol
  • Protein Preparation: The crystal structure of the target kinase (e.g., PI3Kα, PDB ID: 4JPS) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software.

  • Ligand Preparation: 3D structures of the this compound analogs are built and optimized to their lowest energy conformation.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. A grid box is defined around the ATP-binding site of the kinase. The program then explores various conformations of the ligand within the binding site and scores them based on a defined scoring function to predict the binding affinity.

  • Analysis: The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro Kinase Inhibition Assay (PI3Kα)

This assay determines the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).

  • Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human PI3Kα, the substrate (e.g., PIP2), and ATP.

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. After a brief incubation, initiate the reaction by adding the ATP and substrate mixture.

  • Detection: After a set incubation time, stop the reaction and measure the amount of product formed (e.g., PIP3). This can be done using various detection methods, such as fluorescence-based assays (e.g., Adapta™ Universal Kinase Assay).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for PI3K Pathway Inhibition

This assay confirms that the inhibitor is active in a cellular context by measuring the phosphorylation status of downstream targets of PI3K, such as Akt.

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a cell line with a known PIK3CA mutation) and treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Head-to-head comparison of different synthetic routes to 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-Pyridin-4-yl-phenylamine, a key building block in medicinal chemistry, is of paramount importance. This guide provides a comprehensive comparison of the three primary synthetic routes to this valuable compound: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Ullmann condensation. The following analysis, supported by experimental data from analogous reactions, will aid in the selection of the most appropriate method based on factors such as yield, reaction conditions, and substrate scope.

At a Glance: Comparison of Synthetic Routes

MetricBuchwald-Hartwig AminationSuzuki-Miyaura CouplingUllmann Condensation
Key Transformation C-N bond formationC-C bond formationC-N bond formation
Typical Starting Materials 4-Halopyridine and Aniline/2-Haloaniline4-Pyridylboronic acid and 2-Haloaniline4-Halopyridine and Aniline
Catalyst Palladium complexesPalladium complexesCopper salts
Typical Reaction Temperature 80-120 °C80-110 °C150-220 °C
Reported Yields (for analogous systems) Good to Excellent (70-95%)Good to Excellent (75-90%)Moderate to Good (50-80%)
Key Advantages High functional group tolerance, mild reaction conditions.Broad substrate scope, reliable for C-C bond formation.Low cost of catalyst.
Key Challenges Catalyst and ligand cost, potential for side reactions.Stability of pyridylboronic acids, potential for homocoupling.Harsh reaction conditions, limited functional group tolerance.

Synthetic Pathway Overview

The three principal strategies for the synthesis of this compound are depicted below. Each route offers a distinct approach to constructing the target molecule, either through direct C-N bond formation or by creating the biaryl C-C bond followed by the introduction of the amino group.

Synthetic Pathways to this compound Start1 4-Halopyridine + Aniline Product This compound Start1->Product Buchwald-Hartwig Amination (Pd-catalyzed) Start2 4-Pyridylboronic Acid + 2-Haloaniline Start2->Product Suzuki-Miyaura Coupling (Pd-catalyzed) Start3 4-Halopyridine + 2-Haloaniline Start3->Product Ullmann Condensation (Cu-catalyzed) A Combine Reactants: 4-Chloropyridine, Aniline, Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F Reaction Complete G This compound F->G A Combine Reactants: 2-Bromoaniline, Pyridine-4-boronic acid, Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F Reaction Complete G This compound F->G A Combine Reactants: 4-Chloropyridine, Aniline, Base B Add Cu Catalyst and Ligand (optional) A->B C Add High-Boiling Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress (TLC/LC-MS) D->E F Work-up and Purification E->F Reaction Complete G This compound F->G

Safety Operating Guide

Personal protective equipment for handling 2-Pyridin-4-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Pyridin-4-yl-phenylamine

Hazard Profile and Assumed Risks

Based on available data for 2-(4-Pyridinyl)benzenamine, the compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Due to the presence of the phenylamine (aniline) and pyridine moieties, it is prudent to assume additional potential hazards observed in related compounds, such as:

  • Acute toxicity (oral, dermal, inhalation).

  • Risk of serious damage to health by prolonged exposure.

  • Potential for allergic skin reaction.

  • Suspected of causing genetic defects and cancer.

  • Causes damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles and a face shield.Goggles must be worn at all times in the laboratory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[2]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile, neoprene, or butyl rubber).Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste. Wash hands thoroughly after handling.[3][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.Required when handling the powder outside of a certified chemical fume hood, if ventilation is inadequate, or if dust is generated. Users must be fit-tested and trained.[5]
Protective Clothing A flame-resistant lab coat, long pants, and closed-toe shoes. An acid-resistant apron is also recommended.[2][4]Lab coats should be buttoned completely. Do not wear laboratory coats or gloves outside of the laboratory area.[4]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling this compound from receipt to disposal.

3.1. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Access: Store in a locked cabinet or a designated and restricted area.

3.2. Handling and Use

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Weighing: When weighing the solid, use a ventilated balance enclosure or perform the task within the fume hood to prevent the dispersal of dust.

  • Minimize Dust: Handle the compound gently to avoid creating dust. If possible, use pre-made solutions to avoid handling the powder.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][3] Wash hands thoroughly with soap and water after handling the compound.[3]

  • Equipment: Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.

3.3. Spill Management

  • Evacuation: In case of a spill, evacuate the immediate area.

  • Control: For small spills, prevent the spread of dust by covering it with a damp paper towel or absorbent material.[6][7]

  • Cleanup: Wearing appropriate PPE, carefully scoop the spilled material into a labeled, sealable container for hazardous waste.[6][7] Do not dry sweep.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[8]

  • Reporting: Report all spills to the laboratory supervisor or designated safety officer.

Disposal Plan

The disposal of this compound and any contaminated materials must comply with local, state, and federal hazardous waste regulations.[9][10]

4.1. Waste Identification and Segregation

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards.[11]

  • Segregation: Segregate waste containing this compound from other waste streams to avoid incompatible chemical reactions.

4.2. Waste Collection and Storage

  • Containers: Use compatible, leak-proof containers for waste collection.[11]

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

4.3. Disposal Procedure

  • Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[12]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, the container can be disposed of according to institutional guidelines.[11]

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

A Receiving and Storage B Handling and Use (in Chemical Fume Hood) A->B Inspect and move to designated area C Spill? B->C During handling E Waste Generation B->E Collect experimental waste D Spill Management C->D Yes C->E No D->E Collect spill waste F Disposal E->F Segregate and label waste G End of Process F->G Dispose via licensed service

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-Pyridin-4-yl-phenylamine
Reactant of Route 2
Reactant of Route 2
2-Pyridin-4-yl-phenylamine

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.